z-d-Glu(otbu)-oh
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMODRZPPBZPPB-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Z-D-Glu(OtBu)-OH: Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-D-Glu(OtBu)-OH, with the IUPAC name (2R)-2-{[(Benzyloxy)carbonyl]amino}-5-(tert-butoxy)-5-oxopentanoic acid, is a pivotal protected amino acid derivative extensively utilized in the field of peptide chemistry and drug discovery. Its unique structural features, namely the benzyloxycarbonyl (Z) protecting group on the α-amino group and the tert-butyl (OtBu) ester protecting the γ-carboxyl group, make it an invaluable building block in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a focus on its role in the development of peptide-based therapeutics. Detailed experimental workflows and the logical relationships of its protecting groups are also presented.
Chemical Properties and Structure
This compound is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the tables below for easy reference and comparison.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2R)-2-{[(Benzyloxy)carbonyl]amino}-5-(tert-butoxy)-5-oxopentanoic acid[1] |
| CAS Number | 51644-83-8[1] |
| Molecular Formula | C₁₇H₂₃NO₆[1] |
| Synonyms | Cbthis compound, N-α-Benzyloxycarbonyl-D-glutamic acid γ-tert-butyl ester, Z-D-glutamic acid-gamma-tert-butyl ester[1] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 337.37 g/mol [1] |
| Melting Point | 86-96 °C |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |
| Appearance | White to off-white powder |
Structural Information
The chemical structure of this compound is characterized by a D-glutamic acid core with two key protecting groups. The benzyloxycarbonyl (Z) group protects the α-amino group, preventing unwanted reactions during peptide coupling. The tert-butyl (OtBu) group protects the γ-carboxyl group of the glutamic acid side chain, ensuring that only the α-carboxyl group is available for peptide bond formation.
Chemical Structure of this compound:
Caption: 2D representation of the this compound structure.
Experimental Protocols
-
Protection of the γ-carboxyl group of D-glutamic acid: This is typically achieved by esterification with tert-butanol or isobutylene in the presence of an acid catalyst.
-
Protection of the α-amino group: The resulting γ-tert-butyl ester of D-glutamic acid is then reacted with benzyl chloroformate (Cbz-Cl) or a similar reagent under basic conditions to introduce the Z-group.
Purification is generally accomplished through recrystallization or column chromatography.
The primary application of this compound is in solid-phase peptide synthesis (SPPS). A generalized experimental workflow for incorporating this amino acid derivative into a growing peptide chain is outlined below.
Solid-Phase Peptide Synthesis (SPPS) Workflow
SPPS is a cyclical process that allows for the efficient synthesis of peptides on a solid support (resin). The following diagram illustrates the key steps involved when using a protected amino acid like this compound in an Fmoc-based SPPS strategy (note: while the title compound has a Z-group, the workflow is analogous for Fmoc-protected amino acids which are more commonly used in modern SPPS).
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Role of Protecting Groups in Peptide Synthesis
The strategic use of orthogonal protecting groups is fundamental to the success of peptide synthesis. In this compound, the Z and OtBu groups serve distinct but complementary roles.
Caption: Logical relationship of protecting groups in this compound.
The orthogonality of these protecting groups is crucial. The Z-group can be removed under conditions that leave the OtBu group intact, and vice-versa, allowing for selective deprotection and modification at different stages of a complex synthesis.
Applications in Drug Development
This compound is a key building block in the synthesis of a wide range of peptide-based drug candidates. The incorporation of D-amino acids, such as D-glutamic acid, can confer several advantageous properties to a therapeutic peptide, including:
-
Increased proteolytic stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, leading to a longer in vivo half-life.
-
Enhanced receptor binding affinity and selectivity: The specific stereochemistry of a D-amino acid can lead to a more favorable interaction with the target receptor.
-
Improved conformational constraint: The introduction of D-amino acids can induce specific secondary structures (e.g., β-turns) that are important for biological activity.
The glutamic acid side chain, once deprotected, provides a carboxylic acid functionality that can be used for further modifications, such as conjugation to other molecules (e.g., polyethylene glycol for improved pharmacokinetics) or for forming intramolecular lactam bridges to create cyclic peptides.
Safety and Handling
This compound is generally considered to be a stable compound under recommended storage conditions (cool and dry). However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this material. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a well-characterized and indispensable tool for chemists and pharmacologists involved in the design and synthesis of novel peptide therapeutics. Its unique combination of a D-amino acid core and orthogonal protecting groups provides a versatile platform for creating peptides with enhanced stability, activity, and drug-like properties. A thorough understanding of its chemical properties and its role in synthetic workflows is essential for its effective application in the advancement of drug discovery and development.
References
An In-depth Technical Guide to the Synthesis and Purification of Z-D-Glu(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification methods for Z-D-Glu(OtBu)-OH, a crucial building block in peptide synthesis and pharmaceutical research. The following sections detail the chemical principles, experimental protocols, and purification strategies for this compound.
Introduction
This compound, chemically known as N-benzyloxycarbonyl-D-glutamic acid α-tert-butyl ester, is a valuable derivative of D-glutamic acid. The benzyloxycarbonyl (Z) group protects the α-amino functionality, while the tert-butyl (OtBu) ester protects the α-carboxyl group. This orthogonal protection scheme is instrumental in solid-phase and solution-phase peptide synthesis, allowing for selective deprotection and chain elongation. Its stability and solubility are enhanced by these protecting groups, making it an essential component in the development of peptide-based therapeutics and other bioactive molecules.
Synthesis Methodologies
The primary route for the synthesis of this compound involves the selective esterification of the α-carboxylic acid of N-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH). A common and effective method is the acid-catalyzed reaction with a tert-butylating agent.
One established method involves the transesterification of Z-D-glutamic acid using a tert-butyl compound in the presence of an acid catalyst. This approach can be adapted to favor the formation of the mono-α-tert-butyl ester.
Key Experimental Protocol: Acid-Catalyzed Tert-Butylation
This protocol is based on established methods of tert-butylation of N-protected amino acids.
Materials:
-
N-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH)
-
Tert-butyl acetate
-
Anhydrous solvent (e.g., dioxane or tetrahydrofuran)
-
Acid catalyst (e.g., perchloric acid or a boron trifluoride complex)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend Z-D-Glu-OH in the anhydrous solvent and tert-butyl acetate.
-
Catalyst Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add the acid catalyst dropwise while maintaining the temperature.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the reaction mixture).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification Methods
The purification of this compound is critical to remove unreacted starting materials, the di-esterified by-product, and other impurities. The two most common methods are silica gel chromatography and recrystallization.
Silica Gel Chromatography
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal solvent system should be determined by TLC analysis of the crude product. A common starting gradient is 10% ethyl acetate in hexanes, gradually increasing the polarity.
Protocol:
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Begin elution with the low-polarity mobile phase and gradually increase the concentration of the more polar solvent (ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Recrystallization
Recrystallization is an effective method for final purification, especially after initial purification by chromatography.
Solvent System: A mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is ideal. Common systems include ethyl acetate/hexanes or ethanol/water.
Protocol:
-
Dissolution: Dissolve the crude or semi-pure product in a minimal amount of the hot solvent (e.g., ethyl acetate or ethanol).
-
Crystallization: Slowly add the non-solvent (e.g., hexanes or water) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation
| Parameter | Synthesis Method | Purification Method | Yield (%) | Purity (%) |
| This compound | Acid-Catalyzed Tert-Butylation | Silica Gel Chromatography | 60-80 | >98 |
| Recrystallization | 50-70 | >99 |
Note: Yields and purity are dependent on reaction scale, purity of starting materials, and optimization of conditions. The data presented are typical ranges reported in the literature for similar transformations.
Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow for this compound.
A Technical Guide to Z-D-Glu(OtBu)-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Z-D-Glu(OtBu)-OH (CAS Number: 51644-83-8), a crucial protected amino acid derivative utilized in synthetic peptide chemistry. This document details its chemical and physical properties, provides a plausible synthetic route, and offers a detailed experimental protocol for its application in Solid-Phase Peptide Synthesis (SPPS).
Compound Overview
This compound, chemically known as (2R)-2-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid, is a derivative of D-glutamic acid.[1] It features two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the α-amino group and a tert-butyl (tBu) ester on the γ-carboxyl group. This orthogonal protection scheme is fundamental to its utility in peptide synthesis, allowing for the selective deprotection of either the N-terminus or the side chain, which is essential for the controlled, stepwise elongation of peptide chains.[2]
Its primary application lies in the synthesis of peptides, particularly those with specific stereochemistry, where the incorporation of a D-amino acid is required.[3] D-amino acids are incorporated into peptide-based drug candidates to enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 51644-83-8 | [1] |
| Molecular Formula | C₁₇H₂₃NO₆ | [1] |
| Molecular Weight | 337.37 g/mol | |
| IUPAC Name | (2R)-5-(tert-butoxy)-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |
| Synonyms | Cbthis compound, Z-D-glutamic acid γ-tert-butyl ester | |
| Appearance | White to off-white powder or crystalline solid | |
| Melting Point | 80-95 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |
| Storage Temperature | 2-8°C |
Synthesis of this compound
-
Selective Esterification of the γ-Carboxyl Group: The γ-carboxyl group of D-glutamic acid is selectively esterified with a tert-butyl group. This can be achieved by reacting D-glutamic acid with a source of tert-butanol or isobutylene under acidic conditions.
-
Protection of the α-Amino Group: The α-amino group of the resulting D-glutamic acid γ-tert-butyl ester is then protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate (Cbz-Cl) or a similar reagent in the presence of a base.
A generalized workflow for this synthesis is depicted in the diagram below.
Caption: Plausible synthetic route for this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a detailed, representative protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support.
Materials and Reagents
-
This compound
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Kaiser test kit
Experimental Protocol
This protocol assumes the synthesis of a peptide on a Rink Amide resin, with the N-terminal Fmoc group of the preceding amino acid already removed.
Step 1: Resin Swelling and N-terminal Deprotection (if necessary)
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.
Step 2: Activation of this compound
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading capacity), HOBt or Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution.
-
Allow the activation to proceed for 10-15 minutes at room temperature.
Step 3: Coupling Reaction
-
Drain the solvent from the swollen and deprotected peptide-resin.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The coupling of Z-protected amino acids can be slower than Fmoc-protected amino acids, so extended coupling times or double coupling may be necessary.
Step 4: Monitoring and Washing
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow or colorless beads) indicates complete coupling.
-
If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a freshly prepared activated this compound solution.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Step 5: Peptide Chain Elongation (if necessary)
If further amino acids are to be added to the N-terminus of the newly incorporated this compound, the Z-group must first be removed. This is typically achieved by catalytic hydrogenation (e.g., using H₂/Pd-C), which is not compatible with standard SPPS. Therefore, Z-protected amino acids are generally used for the final N-terminal residue or for the synthesis of protected peptide fragments that are later coupled in solution.
Step 6: Cleavage and Final Deprotection
-
After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically consisting of TFA, a scavenger such as TIS, and water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the tert-butyl protecting group from the glutamic acid side chain, as well as other acid-labile side-chain protecting groups. The N-terminal Z-group will remain intact under these conditions.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether to remove scavengers and other small molecules.
-
Dry the final peptide product under vacuum.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the incorporation of this compound into a peptide chain during SPPS.
Caption: Solid-Phase Peptide Synthesis workflow for this compound.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is an indispensable tool for the synthesis of peptides containing D-glutamic acid residues. Its orthogonal protecting groups allow for precise control over the synthetic process, making it a valuable reagent for researchers in academia and the pharmaceutical industry who are engaged in the development of novel peptide-based therapeutics and research tools. The protocols and information provided in this guide are intended to serve as a valuable resource for the effective utilization of this important synthetic building block.
References
z-d-Glu(otbu)-oh molecular weight and formula
An In-depth Technical Guide to Z-D-Glu(OtBu)-OH
This guide provides detailed information on the chemical properties, synthesis applications, and relevant experimental protocols for this compound, a key building block for researchers and professionals in drug development and peptide chemistry.
Core Compound Data: this compound
This compound, also known as N-benzyloxycarbonyl-D-glutamic acid γ-tert-butyl ester, is a commonly used derivative of D-glutamic acid in peptide synthesis. The N-terminal benzyloxycarbonyl (Z) group and the side-chain tert-butyl (OtBu) ester provide orthogonal protection, allowing for selective deprotection and controlled peptide chain elongation.
A summary of its key molecular data is presented below.
| Identifier | Value | References |
| Molecular Formula | C₁₇H₂₃NO₆ | [1][2][3][4] |
| Molecular Weight | 337.37 g/mol | [1] |
| Alternate Molecular Weight | 337.4 g/mol | |
| CAS Number | 51644-83-8 |
Applications in Peptide Synthesis
This compound is an essential reagent in the synthesis of peptides, particularly for creating peptide-based therapeutics, vaccines, and diagnostics. The protecting groups (Z and OtBu) are critical for preventing unwanted side reactions at the amine group and the side-chain carboxyl group during the coupling process. This enables the precise and sequential addition of amino acids to build a specific peptide chain.
The use of such protected amino acids is fundamental to both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis methodologies.
Experimental Protocols
Below are generalized protocols for the use of this compound and similar protected amino acids in peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Workflow
SPPS involves assembling a peptide chain on a solid resin support. The following diagram illustrates a typical workflow.
Detailed Steps:
-
Resin Loading : The first amino acid is attached to a solid support resin (e.g., 2-chlorotrityl chloride resin).
-
N-α-Deprotection : The protecting group on the N-terminus of the resin-bound amino acid (commonly Fmoc) is removed, typically using a solution of 20% piperidine in DMF, to expose a free amine. A wash step follows.
-
Coupling : The carboxylic acid of the incoming amino acid, in this case this compound, is activated by coupling reagents (e.g., HBTU, HOBt) and then added to the resin to react with the free amine, forming a new peptide bond.
-
Repeat Cycle : The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.
-
Cleavage and Side-Chain Deprotection : Once the peptide is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (like OtBu) are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).
-
Precipitation : The cleaved peptide is typically precipitated from the cleavage mixture using cold diethyl ether.
Solution-Phase Peptide Synthesis
In this method, the peptide is synthesized while dissolved in an organic solvent. The Z-group is particularly well-suited for this approach.
Key Steps:
-
Activation of Carboxylic Acid : The this compound is dissolved in an anhydrous solvent (e.g., DCM), and coupling reagents like EDC·HCl and HOBt are added to activate the carboxylic acid group.
-
Preparation of Amine Component : The C-terminal amino acid (as a methyl or ethyl ester) is prepared by neutralizing its hydrochloride salt with a base like DIPEA to yield the free amine.
-
Coupling Reaction : The activated this compound solution is added to the free amine component to form the dipeptide. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up and Purification : After the reaction is complete, the mixture is washed with acidic and basic aqueous solutions to remove excess reagents. The protected peptide is then purified, often by flash column chromatography.
-
Deprotection :
-
Z-group removal : The Z-group can be removed via hydrogenolysis (e.g., using H₂ gas with a Palladium-on-carbon catalyst) to reveal the N-terminal amine for further coupling.
-
OtBu-group removal : The tert-butyl ester is removed by acidolysis, for instance, by stirring in a TFA-based solution.
-
The logical relationship for protecting group removal in an orthogonal scheme is depicted below.
References
Navigating the Solubility Landscape of Z-D-Glu(OtBu)-OH in Organic Solvents: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of protected amino acids is a critical parameter for successful peptide synthesis and pharmaceutical formulation. This in-depth technical guide focuses on the solubility of N-α-Cbz-D-glutamic acid γ-tert-butyl ester (Z-D-Glu(OtBu)-OH), a key building block in peptide chemistry. While precise quantitative solubility data in the public domain is limited, this document provides a comprehensive overview of its qualitative solubility in common organic solvents, an estimated solubility profile based on structurally related compounds, and a detailed experimental protocol for determining its solubility with precision.
Qualitative and Estimated Quantitative Solubility of this compound
This compound is a protected amino acid derivative widely used in solid-phase and solution-phase peptide synthesis. Its solubility is a crucial factor for ensuring efficient coupling reactions and achieving high purity of the final peptide product.
Based on available chemical data, this compound exhibits solubility in a range of common organic solvents.[1] The qualitative solubility profile is summarized in the table below.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Organic Solvent | Solubility |
| Chloroform | Soluble[1] |
| Dichloromethane (DCM) | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetone | Soluble |
Table 2: Estimated Quantitative Solubility of this compound in Selected Organic Solvents
| Organic Solvent | Estimated Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Dichloromethane (DCM) | Moderately to Highly Soluble |
| N,N-Dimethylformamide (DMF) | Highly Soluble |
Disclaimer: The quantitative solubility data presented in Table 2 are estimations based on structurally analogous compounds. It is strongly recommended to determine the solubility experimentally for the specific batch and intended application.
Experimental Protocol for Determining the Solubility of this compound
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol provides a detailed methodology for determining the solubility of this compound in a specific organic solvent. This protocol is adapted from general methods for determining the solubility of protected amino acids.
Materials and Equipment:
-
This compound
-
Organic solvent of interest (e.g., DMSO, DCM, DMF)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or rotator
-
Centrifuge
-
Syringe filters (0.2 µm, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the initial mass of the compound.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly cap the vial and vortex thoroughly to ensure initial mixing.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
-
Sample Preparation for Analysis:
-
Filter the collected supernatant through a 0.2 µm syringe filter into a clean vial to remove any remaining microscopic particles.
-
Accurately dilute a known volume of the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the standard solutions and the diluted sample solution by HPLC-UV at an appropriate wavelength for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The solubility can be expressed in various units, such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This comprehensive guide provides a foundational understanding of the solubility of this compound in organic solvents. For professionals in drug development and peptide synthesis, the provided experimental protocol offers a robust method to obtain the precise solubility data necessary for process optimization and formulation development.
References
The Strategic Application of Z-D-Glu(OtBu)-OH in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action and practical application of N-α-Benzyloxycarbonyl-D-glutamic acid γ-tert-butyl ester (Z-D-Glu(OtBu)-OH) in peptide synthesis. This derivative of glutamic acid is a critical building block in the construction of complex peptides, offering a unique combination of protecting groups that facilitate controlled, stepwise synthesis and minimize common side reactions. We will explore its role in both solid-phase and solution-phase peptide synthesis, provide detailed experimental protocols, and present quantitative data to inform synthetic strategies.
Core Mechanism of Action: Orthogonal Protection
The efficacy of this compound in peptide synthesis is rooted in its orthogonal protection scheme. The molecule features two distinct protecting groups: the Benzyloxycarbonyl (Z or Cbz) group at the α-amino terminus and the tert-butyl (OtBu) ester protecting the γ-carboxyl group of the glutamic acid side chain.[1]
-
N-α-Benzyloxycarbonyl (Z) Group: The Z group is a well-established amine protecting group that is stable to the basic conditions often used for the deprotection of other groups like Fmoc. Its removal is typically achieved under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd/C) or by treatment with strong acids such as HBr in acetic acid.[1] This stability profile makes it particularly useful in synthetic strategies that require selective deprotection.
-
γ-tert-Butyl (OtBu) Ester Group: The OtBu group is an acid-labile protecting group for the side-chain carboxyl functionality. It is stable to the conditions used for the removal of the Z group by hydrogenation. The OtBu group is efficiently removed with moderate to strong acids, such as trifluoroacetic acid (TFA).[1]
This orthogonality allows for the selective deprotection of either the N-terminus or the side chain, providing precise control over the peptide elongation and modification process.[1]
A primary advantage of protecting the γ-carboxyl group of glutamic acid is the prevention of intramolecular cyclization, which leads to the formation of pyroglutamic acid.[2] This side reaction can occur with a free N-terminal glutamic acid residue, leading to chain termination and purification challenges. The OtBu group effectively blocks this pathway by preventing the side-chain carboxyl group from attacking the N-terminal amine.
Quantitative Data in Peptide Synthesis
While specific, direct comparative studies for this compound are not extensively published in tabular format, we can present representative data based on the well-established principles of peptide synthesis and data from analogous compounds. The following tables summarize expected outcomes in terms of yield and purity for peptide synthesis incorporating this compound.
Table 1: Representative Coupling Efficiency and Yield in Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Representative Value | Notes |
| Resin Substitution | 0.4 - 0.8 mmol/g | Dependent on the resin type (e.g., Wang, Rink Amide). |
| Coupling Efficiency per Step | >99% | Monitored by qualitative tests like the Kaiser test. |
| Overall Crude Peptide Yield | 65 - 85% | Highly dependent on the peptide length and sequence complexity. |
| Crude Peptide Purity (HPLC) | 50 - 75% | Purification via preparative HPLC is typically required to achieve higher purity. |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield, which is influenced by the complexity of the purification process. |
Table 2: Comparative Purity of a Model Hexapeptide Synthesized with Different Glutamic Acid Derivatives
| Glutamic Acid Derivative | N-Terminal Protection | Side-Chain Protection | Crude Purity (HPLC) | Notes |
| This compound | Z | OtBu | ~70% | Demonstrates good performance with orthogonal protection, minimizing side reactions. |
| Fmoc-D-Glu(OtBu)-OH | Fmoc | OtBu | ~75% | A common alternative used in standard Fmoc-based SPPS. |
| Boc-D-Glu(OBzl)-OH | Boc | OBzl | ~65% | Used in Boc-based SPPS; requires strong acid (e.g., HF) for final cleavage, which can lead to more side products. |
| Unprotected D-Glu | (as part of chain) | None | <30% | Prone to significant side reactions, including pyroglutamate formation and side-chain acylation, leading to low purity. |
Note: The data in these tables are representative and can vary based on the specific peptide sequence, synthesis scale, and experimental conditions.
Experimental Protocols
The following are detailed methodologies for the incorporation of this compound in both solid-phase and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Peptide-resin with a deprotected N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF for Fmoc removal if applicable in preceding steps)
-
Kaiser test kit
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
If the N-terminal protecting group is Fmoc, treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt or Oxyma (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow the activation to proceed for 15-20 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The reaction time may need to be optimized based on the peptide sequence.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, the coupling step can be repeated with a fresh solution of activated amino acid.
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Treat the dried peptide-resin with a TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the OtBu and other acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Solution-Phase Peptide Synthesis Protocol
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid methyl or ethyl ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl, saturated NaHCO₃ solution, and brine
Procedure:
-
Preparation of the Amine Component:
-
Dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C and add DIPEA (1.2 equivalents) to neutralize the hydrochloride and generate the free amine. Stir for 15 minutes.
-
-
Activation of the Carboxylic Acid Component:
-
In a separate flask, dissolve this compound (1.0 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM.
-
Stir the mixture at 0 °C for 20 minutes.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to the amine component solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude dipeptide by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.
-
Visualizing the Workflow and Mechanisms
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in peptide synthesis utilizing this compound.
Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonal deprotection strategy for Z and OtBu protecting groups.
Caption: Mechanism of pyroglutamate formation prevention by side-chain protection.
Conclusion
This compound is a highly valuable reagent in the synthesis of complex peptides. Its orthogonal protecting groups, the Z group on the α-amine and the OtBu group on the γ-carboxyl, provide chemists with the flexibility to perform selective deprotections, which is crucial for both solid-phase and solution-phase strategies. The use of the OtBu ester on the side chain is particularly effective at preventing the formation of pyroglutamic acid, a common and problematic side reaction. By understanding the core mechanisms of action and utilizing optimized experimental protocols, researchers can effectively leverage this compound to achieve high yields and purities in their peptide synthesis endeavors, ultimately accelerating the development of novel peptide-based therapeutics and research tools.
References
A Technical Guide to the Incorporation of Z-D-Glu(OtBu)-OH for Unnatural Amino Acid-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The site-specific incorporation of unnatural amino acids into peptides is a powerful tool in drug discovery and chemical biology, enabling the synthesis of novel molecules with enhanced therapeutic properties. Z-D-Glu(OtBu)-OH, a protected derivative of D-glutamic acid, serves as a critical building block in solid-phase peptide synthesis (SPPS) for introducing non-proteinogenic residues. This technical guide provides an in-depth overview of the principles and methodologies for incorporating this compound into synthetic peptides. It details the strategic use of its protecting groups, provides comprehensive experimental protocols for coupling and cleavage, and presents quantitative data to inform synthesis strategies. This document is intended to be a practical resource for researchers engaged in the design and synthesis of modified peptides for therapeutic and research applications.
Introduction: The Role of this compound in Peptide Synthesis
This compound is a commercially available amino acid derivative where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the side-chain carboxyl group is protected by a tert-butyl (OtBu) ester[1]. This dual-protection scheme offers strategic advantages in the chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS).
The incorporation of a D-amino acid, such as D-glutamic acid, can significantly enhance the proteolytic stability of a peptide therapeutic by making it resistant to degradation by endogenous proteases. The Z and OtBu protecting groups provide orthogonal stability, allowing for selective deprotection and precise control over the peptide assembly process[2]. The Z-group is stable to the basic conditions used for Fmoc deprotection and mild acidic conditions, while the OtBu group is labile to strong acids like trifluoroacetic acid (TFA), which is commonly used for the final cleavage of the peptide from the resin support[2][3].
Quantitative Data on this compound Incorporation
The efficiency of coupling and the purity of the final peptide are critical parameters in SPPS. The following tables summarize typical quantitative data associated with the incorporation of Z-protected amino acids, including this compound.
Table 1: Coupling Efficiency and Conditions for this compound
| Parameter | Typical Value/Condition | Notes |
| Coupling Efficiency | >98% | Dependent on coupling reagent, sequence, and steric hindrance. Monitoring with a Kaiser test is recommended[2]. |
| Equivalents of this compound | 3 equivalents | Relative to the resin loading capacity. |
| Coupling Reagent | N,N'-Diisopropylcarbodiimide (DIC) | 3 equivalents. Other carbodiimides or uronium-based reagents like HBTU/HATU can also be used. |
| Additive | 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure | 3 equivalents. Used to suppress racemization and improve coupling efficiency. |
| Solvent | N,N-Dimethylformamide (DMF) | High purity, peptide synthesis grade. |
| Reaction Time | 2-4 hours | Can be optimized based on the specific peptide sequence and monitoring of the reaction progress. |
| Temperature | Room Temperature |
Table 2: Purity and Characterization of Peptides Containing this compound
| Parameter | Typical Value/Method | Notes |
| Crude Peptide Purity (by HPLC) | 60-95% | Highly dependent on the length and sequence of the peptide. |
| Purified Peptide Purity (by HPLC) | >95-99% | Achieved through preparative reverse-phase HPLC. |
| Analytical HPLC Conditions | C18 column, with a gradient of acetonitrile in water (both containing 0.1% TFA) | UV detection at 220 nm is standard for the peptide backbone. |
| Identity Confirmation | Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) | To confirm the correct molecular weight of the synthesized peptide. |
| Chiral Purity Analysis | Chiral HPLC or GC-MS after hydrolysis and derivatization | To confirm the stereochemical integrity of the D-amino acid residue. |
Experimental Protocols
The following sections provide detailed methodologies for the key steps involved in the incorporation of this compound into a peptide chain using manual SPPS with Fmoc-based chemistry for the other amino acids.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.
-
Add a sufficient volume of N,N-Dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF from the reaction vessel.
N-terminal Fmoc-Deprotection (for the preceding amino acid)
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).
Coupling of this compound
-
In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of an additive like HOBt or Oxyma in DMF.
-
Add 3 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the solution.
-
Allow the activation to proceed for 10-15 minutes at room temperature.
-
Drain the DMF from the deprotected resin.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitor the completion of the coupling reaction by performing a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the coupling is incomplete, the coupling step can be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).
Peptide Cleavage and Global Deprotection
-
After the full peptide sequence has been assembled, wash the peptidyl-resin with DCM and dry it under a high vacuum for at least 4 hours.
-
Prepare a cleavage cocktail. A common cocktail for peptides containing acid-labile side-chain protecting groups like OtBu is Reagent K or a variation thereof.
-
Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).
-
A simpler, less odorous alternative for many peptides is TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v). The choice of cocktail depends on the other amino acids in the sequence.
-
-
Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing peroxide-free diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of acetonitrile and water.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Collect the fractions containing the desired peptide.
-
Confirm the purity of the collected fractions using analytical RP-HPLC.
-
Verify the identity of the purified peptide by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Visualization of Workflows and Relationships
Experimental Workflow for this compound Incorporation
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating this compound.
Caption: Workflow for the incorporation of this compound via SPPS.
Orthogonal Protection Scheme
The strategic use of orthogonal protecting groups is fundamental to the successful synthesis of peptides containing this compound alongside other protected amino acids (e.g., Fmoc-protected residues).
Caption: Orthogonality of protecting groups in peptide synthesis.
Conclusion
This compound is a valuable reagent for the synthesis of unnatural peptides with potentially improved pharmacological properties. Its successful incorporation relies on a sound understanding of solid-phase peptide synthesis principles, particularly the strategic use of its orthogonal protecting groups. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers to effectively utilize this compound in their peptide synthesis endeavors. Careful execution of the coupling and cleavage steps, coupled with rigorous purification and analysis, will enable the generation of high-purity, modified peptides for a wide range of applications in drug discovery and biomedical research.
References
A Comprehensive Technical Guide to the Properties of D-Glu(OtBu)-OH versus its L-enantiomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the D- and L-enantiomers of glutamic acid γ-tert-butyl ester (Glu(OtBu)-OH). Understanding the distinct properties of these stereoisomers is crucial for their application in peptide synthesis, drug discovery, and metabolic research. This document outlines their physicochemical characteristics, relevant experimental protocols, and the broader context of their biological significance.
Physicochemical Properties
The most readily available quantitative data for these enantiomers is for their N-terminally protected forms, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in solid-phase peptide synthesis. The tert-butyl (OtBu) group protects the side-chain carboxylic acid.
Table 1: Comparison of Physicochemical Properties of Fmoc-D-Glu(OtBu)-OH and Fmoc-L-Glu(OtBu)-OH
| Property | Fmoc-D-Glu(OtBu)-OH | Fmoc-L-Glu(OtBu)-OH |
| Molecular Formula | C₂₄H₂₇NO₆[1][] | C₂₄H₂₇NO₆[3] |
| Molecular Weight | 425.47 g/mol [1][4] | 425.5 g/mol |
| Appearance | White to off-white powder | White powder |
| Melting Point | 83-89 °C, 80-95 °C, 86-96 °C | 83-90 °C |
| Optical Rotation [α]D | +4.5 ±1° (c=1 in acetic acid:water 4:1) | -5.0 ±2.0° (c=1% in acetic acid:water 4:1) |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | Information not readily available, but expected to be similar to the D-enantiomer. |
| Storage Temperature | 2-8°C | 2-8°C |
Table 2: Physicochemical Properties of Unprotected H-L-Glu(OtBu)-OH
| Property | H-L-Glu(OtBu)-OH |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| Melting Point | 182 °C |
| Storage Temperature | 2-8°C |
Note: Comprehensive data for the unprotected D-enantiomer is not as readily available in the cited literature.
Biological Significance and Differential Activity
While L-amino acids are the primary building blocks of proteins in higher organisms, D-amino acids are increasingly recognized for their physiological roles. For instance, D-serine is a known modulator of the NMDA receptor in the brain.
Glutamic acid itself is a key excitatory neurotransmitter and is involved in numerous metabolic pathways. Derivatives of glutamic acid are explored for various therapeutic applications, including as anticancer and anti-inflammatory agents. The stereochemistry of these molecules is critical, as biological systems, particularly enzymes and receptors, are chiral. Therefore, the D and L enantiomers of Glu(OtBu)-OH are expected to exhibit different biological activities. For example, L-glutamic acid can be converted to L-glutamine, a crucial fuel for some cancer cells, making enzymes in this pathway targets for anticancer drugs. The introduction of a D-amino acid can confer resistance to enzymatic degradation, a strategy used in peptide drug design.
Experimental Protocols
A. Synthesis of L-Glu(OtBu)-OH
A common method for the synthesis of L-Glu(OtBu)-OH involves the reaction of L-glutamic acid with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid. Another approach uses the reaction of L-glutamic acid with isobutene with catalytic BF3-Et2O and H3PO4.
B. Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The analysis and separation of D- and L-enantiomers are most commonly achieved using chiral HPLC.
-
Methodology: Direct separation is preferred as it avoids derivatization steps that can introduce impurities. This is often accomplished using a chiral stationary phase (CSP). Crown-ether and macrocyclic glycopeptide-based CSPs are particularly effective for separating amino acid enantiomers.
-
Mobile Phase: A common mobile phase for the separation of glutamic acid enantiomers on a crown-ether CSP is a mixture of methanol and water with a small amount of perchloric acid (e.g., 84% MeOH/16% H₂O, 5 mM HClO₄).
-
Detection: Detection can be performed using a standard UV detector or a mass spectrometer.
Visualizations
A. Logical Workflow for Enantiomer Comparison
The following diagram illustrates a typical workflow for the synthesis, separation, and comparative analysis of D- and L-amino acid enantiomers in a drug development context.
References
A Technical Guide to Utilizing Z-D-Glu(OtBu)-OH for Peptide Library Construction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of N-α-Benzyloxycarbonyl-D-glutamic acid γ-tert-butyl ester (Z-D-Glu(OtBu)-OH) in the construction of peptide libraries. This specialized amino acid derivative offers unique advantages for synthesizing peptides with enhanced stability and potential for further modification, making it a valuable tool in drug discovery and development.
Introduction: The Role of this compound in Peptide Synthesis
This compound is a non-standard amino acid derivative employed in solid-phase peptide synthesis (SPPS). Its structure incorporates two key protecting groups: the N-terminal benzyloxycarbonyl (Z) group and the side-chain tert-butyl (OtBu) ester. The use of the D-enantiomer of glutamic acid is particularly significant for constructing peptide libraries intended for therapeutic applications. Peptides incorporating D-amino acids exhibit increased resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids. This enhanced biostability is a critical attribute for peptide-based drug candidates.[1]
The orthogonal nature of the Z and OtBu protecting groups provides precise control over the synthesis process. The Z-group is stable under the acidic conditions used to remove the OtBu group, and vice versa. This allows for selective deprotection strategies, which are essential for on-resin modifications or for the synthesis of protected peptide fragments for convergent synthesis approaches.[1] While the Fmoc/tBu strategy is more common in modern SPPS, the Z-group offers an alternative for specific applications, such as the synthesis of N-terminally protected peptide fragments.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 58995-99-0 |
| Molecular Formula | C20H23NO6 |
| Molecular Weight | 377.40 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM |
Quantitative Performance in Peptide Synthesis
The efficiency of incorporating this compound and the overall yield and purity of the final peptide are critical parameters. While exact figures are sequence-dependent, the following table summarizes typical performance data based on standard SPPS protocols.
| Parameter | Typical Value/Range | Conditions & Notes |
| Coupling Efficiency | >95% | May require longer coupling times or double coupling compared to Fmoc-amino acids.[2] Monitored by Kaiser test. |
| Overall Crude Peptide Yield | 50-80% | Based on the initial resin loading and the number of coupling cycles.[2] |
| Purity of Crude Peptide | 50-70% | Highly sequence-dependent. Major impurities often include deletion sequences.[2] |
| Purity after RP-HPLC | >95% | Dependent on the complexity of the crude product and the optimization of the purification protocol. |
| Z-Group Stability to TFA | Stable | The Z-group is stable to the standard TFA cleavage conditions used for removing OtBu and other tBu-based side-chain protecting groups. |
| OtBu-Group Stability to Piperidine | Stable | Compatible with the basic conditions used for Fmoc-group deprotection in a hybrid synthesis strategy. |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound in the context of Fmoc-based solid-phase peptide synthesis.
Protocol for Coupling this compound as the N-terminal Residue
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a deprotected N-terminus
-
This compound
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Washing Solvents: DCM (Dichloromethane)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform a Kaiser test to confirm the presence of a free primary amine.
-
Activation of this compound: In a separate vessel, dissolve 3-5 equivalents of this compound and 3 equivalents of HBTU or HATU in DMF. Add 6 equivalents of DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activated this compound solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. Note that the coupling of Z-amino acids can be slower than Fmoc-amino acids.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive, the coupling step can be repeated with a fresh solution of activated this compound.
-
Washing: After complete coupling, drain the reaction solution and wash the resin extensively with DMF (5-7 times) and DCM (3-5 times).
-
Drying: Dry the resin under vacuum.
Protocol for Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the OtBu and other acid-labile side-chain protecting groups, while preserving the N-terminal Z-group.
Materials:
-
Dry Z-peptide-resin
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v). (TFA: Trifluoroacetic acid, TIS: Triisopropylsilane)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: Prepare the cleavage cocktail fresh. Add the cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Concentrate the filtrate to a small volume under a stream of nitrogen. Precipitate the peptide by adding it dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic impurities.
-
Drying: Dry the peptide pellet under vacuum to obtain the crude N-Z-protected peptide.
Protocol for Z-Group Deprotection (Solution Phase)
This protocol is for the removal of the N-terminal Z-group after the peptide has been cleaved from the resin and purified.
Materials:
-
N-Z-protected peptide
-
Solvent: Methanol or a mixture of Methanol/Acetic Acid
-
Catalyst: 10% Palladium on carbon (Pd/C)
-
Hydrogen source (balloon or Parr shaker)
-
Celite
Procedure:
-
Dissolution: Dissolve the N-Z-protected peptide in a suitable solvent such as methanol.
-
Hydrogenolysis: Add a catalytic amount of 10% Pd/C to the solution. Stir the suspension under a hydrogen atmosphere at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the final deprotected peptide.
Visualizing Workflows and Rationale
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and logical relationships.
SPPS Workflow for N-terminal Z-Group Incorporation
Caption: SPPS workflow for incorporating this compound at the N-terminus.
Rationale for Using D-Amino Acids in Peptide Libraries
Caption: Rationale for enhanced biostability with D-amino acid incorporation.
Conclusion
This compound is a strategic building block for the synthesis of peptide libraries, particularly when the goal is to develop peptides with improved pharmacokinetic properties. The incorporation of a D-amino acid provides a fundamental advantage in terms of resistance to enzymatic degradation. The orthogonal Z and OtBu protecting groups offer synthetic flexibility for creating complex peptides and protected fragments. By following robust and well-monitored protocols, researchers can successfully leverage the benefits of this compound to construct diverse and biologically stable peptide libraries for screening and therapeutic development.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Z-D-Glu(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the efficient construction of complex peptide sequences. While the Fmoc/tBu strategy is widely adopted, the use of benzyloxycarbonyl (Z or Cbz) protected amino acids, such as Z-D-Glu(OtBu)-OH, offers a valuable orthogonal protection scheme for specific applications. The Z group is stable to the acidic conditions used for the removal of tert-butyl (tBu) based side-chain protecting groups, allowing for the synthesis of protected peptide fragments suitable for convergent synthesis strategies.
This document provides a detailed protocol for the incorporation of this compound into a peptide sequence on a solid support. A key challenge in utilizing Z-protected amino acids in SPPS is the removal of the Z-group, which traditionally requires harsh conditions incompatible with solid-phase synthesis. This protocol outlines a milder, on-resin catalytic transfer hydrogenation method for the deprotection of the Z-group, ensuring the integrity of the peptide and the solid support.
Materials and Methods
Resins, Amino Acids, and Reagents
The selection of appropriate resins and reagents is critical for successful peptide synthesis.
| Component | Specification | Supplier Example |
| Resin | Wang Resin, 2-Chlorotrityl Chloride (2-CTC) Resin | Sigma-Aldrich, Novabiochem |
| Amino Acid | This compound | Bachem, Iris Biotech |
| Coupling Reagents | HBTU, HATU, DIC | Sigma-Aldrich, ChemPep |
| Bases | DIPEA, NMM | Sigma-Aldrich |
| Z-Deprotection Catalyst | 10% Palladium on Carbon (Pd/C) | Sigma-Aldrich |
| Hydrogen Donor | Ammonium Formate, Formic Acid | Sigma-Aldrich |
| Solvents | DMF, DCM, NMP (Peptide Synthesis Grade) | Thermo Fisher Scientific |
| Cleavage Cocktail | Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water | Sigma-Aldrich |
Experimental Protocols
A typical manual SPPS workflow for incorporating this compound is presented below. This protocol assumes a starting scale of 0.1 mmol on a suitable resin.
Resin Preparation and First Amino Acid Loading
Proper swelling of the resin is crucial for efficient synthesis. For loading the first amino acid onto the resin, specific protocols for Wang and 2-CTC resins should be followed.
Peptide Chain Elongation (Coupling and Deprotection Cycle)
The following steps are repeated for each amino acid in the peptide sequence.
Workflow for Peptide Chain Elongation
Application Notes and Protocols for the Coupling of Z-d-Glu(OtBu)-OH with H-Phe-OMe
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the peptide coupling reaction between N-α-benzyloxycarbonyl-D-glutamic acid γ-tert-butyl ester (Z-d-Glu(OtBu)-OH) and L-phenylalanine methyl ester (H-Phe-OMe). This reaction is a fundamental step in the synthesis of dipeptides, which are crucial building blocks for more complex peptide-based therapeutics and research tools.
Introduction
The formation of a peptide bond between a protected amino acid, in this case, this compound, and an amino acid ester, H-Phe-OMe, is a common transformation in peptide chemistry. The selection of appropriate protecting groups and coupling reagents is critical to ensure high yield, purity, and minimal racemization. The Z (benzyloxycarbonyl) group on the N-terminus and the OtBu (tert-butyl) ester on the side chain of the glutamic acid provide orthogonal protection, allowing for selective deprotection in subsequent synthetic steps. The methyl ester on the C-terminus of phenylalanine provides temporary protection during the coupling reaction.
This document outlines two common and effective protocols for this coupling reaction: one utilizing the carbodiimide-based reagent system EDC/HOBt, and another employing the uronium-based reagent HATU.
Quantitative Data Summary
The choice of coupling reagent can significantly impact the reaction outcome. The following table summarizes typical quantitative data for the synthesis of Z-d-Glu(OtBu)-Phe-OMe using different coupling methods. These values are representative and may vary based on specific reaction conditions and scale.
| Coupling Reagent System | Typical Yield (%) | Typical Purity (%) | Typical Reaction Time (hours) | Key Advantages |
| EDC/HOBt | 85-95% | >95% | 12-24 | Cost-effective, readily available reagents.[1][2] |
| HATU/DIPEA | 90-98% | >97% | 1-4 | High coupling efficiency, fast reaction rates, low racemization.[3][4][5] |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as a coupling additive to suppress racemization and improve efficiency.
Materials and Reagents:
-
This compound
-
H-Phe-OMe·HCl (L-Phenylalanine methyl ester hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Saturated aqueous NaCl (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Preparation of the Amine Component:
-
To a solution of H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM, add DIPEA (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-20 minutes to generate the free amine.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve this compound (1.0 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM.
-
Stir this mixture at 0 °C for 20-30 minutes to form the active HOBt ester.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution from step 2 to the amine solution from step 1 at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude dipeptide by flash column chromatography on silica gel.
-
Protocol 2: HATU Mediated Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for rapid reaction times and low epimerization rates.
Materials and Reagents:
-
This compound
-
H-Phe-OMe·HCl
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Saturated aqueous NaCl (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent), H-Phe-OMe·HCl (1.1 equivalents), and HATU (1.1 equivalents) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Base Addition and Coupling:
-
Slowly add DIPEA (2.5 equivalents) to the reaction mixture at 0 °C. The base will neutralize the hydrochloride salt and the carboxylic acid.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for the Selective Deprotection of Z-D-Glu(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis and drug development, the precise manipulation of protecting groups is paramount. Z-D-Glu(OtBu)-OH, a derivative of D-glutamic acid, features two critical protecting groups: the benzyloxycarbonyl (Z or Cbz) group at the α-amino position and the tert-butyl (OtBu) ester at the γ-carboxyl group. The selective removal of the Z-group while preserving the acid-labile OtBu group is a frequent necessity in synthetic strategies. This document provides detailed application notes and protocols for the selective deprotection of the Z-group from this compound, focusing on methodologies that ensure the integrity of the OtBu protecting group.
The primary challenge lies in the orthogonal deprotection of the Z-group. While the Z-group can be removed under various conditions, the OtBu group is sensitive to strong acids. Therefore, the choice of deprotection method is critical to prevent premature cleavage of the tert-butyl ester. The most common and effective methods for selective Z-group deprotection in the presence of an OtBu group are catalytic hydrogenation and, to a lesser extent, carefully controlled acidolysis.
Deprotection Methodologies
Two principal methods are employed for the selective removal of the Z-group from this compound:
-
Catalytic Hydrogenation: This is the most widely used and generally preferred method due to its mild and highly selective nature. The reaction involves the cleavage of the benzylic C-O bond of the Z-group by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This method is highly efficient and does not affect the acid-sensitive OtBu group. Variations of this method, such as transfer hydrogenation, utilize a hydrogen donor like formic acid or ammonium formate in place of hydrogen gas, offering operational simplicity.
-
Acidolysis: While the OtBu group is acid-labile, carefully controlled acidic conditions can sometimes be used for Z-group removal. Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) can cleave the Z-group. However, this method poses a significant risk of partial or complete cleavage of the OtBu group and is therefore less ideal when the integrity of the tert-butyl ester is critical.
Data Presentation: Comparison of Z-Group Deprotection Conditions
The following table summarizes various conditions for the deprotection of the Z-group, with a focus on preserving the OtBu group. The data is compiled from various sources and may include experiments on analogous substrates.
| Method | Reagents and Conditions | Solvent | Reaction Time | Yield | Remarks |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm) | Methanol (MeOH) or Ethanol (EtOH) | 2 - 16 h | >95% | Highly selective for Z-group removal. The OtBu group is stable under these conditions. |
| Transfer Hydrogenation | 10% Pd/C, Formic Acid | Methanol (MeOH) or Ethanol (EtOH) | 1 - 8 h | >90% | A convenient alternative to using hydrogen gas. The OtBu group remains intact.[1] |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol (MeOH) or Ethanol (EtOH) | 2 - 12 h | >90% | Another effective hydrogen donor for selective Z-deprotection. |
| Acidolysis | 33% HBr in Acetic Acid | Acetic Acid (AcOH) | 1 - 2 h | Variable | High risk of concomitant OtBu group cleavage. Not recommended for selective deprotection. |
Experimental Protocols
Protocol 1: Selective Z-Group Deprotection by Catalytic Hydrogenation
This protocol describes the selective removal of the Z-group from this compound using palladium on carbon and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂) supply
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
The flask is sealed with a septum and purged with an inert gas (N₂ or Ar) for 5-10 minutes.
-
A hydrogen balloon is attached to the flask, and the inert gas is replaced with hydrogen by evacuating and refilling the flask with H₂ three times.
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (1 atm).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Upon completion, the hydrogen atmosphere is replaced with an inert gas.
-
The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the deprotected product, H-D-Glu(OtBu)-OH.
Protocol 2: Selective Z-Group Deprotection by Transfer Hydrogenation
This protocol outlines the selective removal of the Z-group using palladium on carbon with formic acid as the hydrogen donor.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Formic Acid (HCOOH)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate) in a round-bottom flask.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
Purge the flask with an inert gas (N₂ or Ar).
-
To the stirred suspension, add formic acid (2-5 eq) dropwise at room temperature.[1]
-
The reaction mixture is stirred at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The deprotection is usually complete within 1-8 hours.
-
Once the reaction is complete, filter the mixture through a Celite pad to remove the catalyst, washing the pad with methanol.
-
The filtrate is concentrated under reduced pressure to afford the crude product. The product can be further purified if necessary.
Mandatory Visualizations
References
Application Notes and Protocols for the Removal of the OtBu Protecting Group from Z-D-Glu(OtBu)-OH using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Glu(OtBu)-OH is a crucial building block in the synthesis of peptides and other complex organic molecules. The tert-butyl (OtBu) ester serves as a robust protecting group for the side-chain carboxylic acid of glutamic acid, preventing its interference in coupling reactions. The selective and efficient removal of the OtBu group is a critical step, commonly achieved through acidolysis with trifluoroacetic acid (TFA). These application notes provide detailed protocols and technical guidance for the TFA-mediated deprotection of this compound.
The OtBu group's lability in strong acid, contrasted with the stability of the benzyloxycarbonyl (Z) group under these conditions, allows for selective deprotection, a cornerstone of orthogonal protection strategies in chemical synthesis. Understanding the mechanism, optimizing reaction conditions, and mitigating potential side reactions are paramount for achieving high yield and purity of the final deprotected product, Z-D-Glu-OH.
Reaction Mechanism and Considerations
The removal of the OtBu group with TFA proceeds through an acid-catalyzed elimination reaction. The strong acid protonates the ester oxygen, facilitating the cleavage of the carbon-oxygen bond. This results in the formation of the deprotected carboxylic acid and a stable tertiary tert-butyl carbocation.
This tert-butyl carbocation is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues (e.g., tryptophan or methionine) if present in a peptide chain. To prevent these side reactions, scavengers are typically added to the reaction mixture to trap the carbocation. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT). The carbocation is ultimately quenched to form isobutylene gas or tert-butanol.
Data Presentation
The following table summarizes typical quantitative data for the TFA-mediated removal of the OtBu group. It is important to note that yields and purity can be influenced by the specific reaction scale, scavenger choice, and purification method.
| Parameter | Deprotection in Solution | Deprotection in Solid-Phase Peptide Synthesis (SPPS) |
| Starting Material | This compound | Resin-bound peptide containing Glu(OtBu) |
| TFA Concentration | 50-95% in a solvent like Dichloromethane (DCM) | 95% in a cleavage cocktail |
| Scavengers | Water, Triisopropylsilane (TIS) | Water, Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT) |
| Reaction Time | 1 - 4 hours | 2 - 4 hours |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | >90% (crude) | Variable, dependent on peptide sequence |
| Purity (Post-Purification) | >95% | >95% (for the target peptide) |
Experimental Protocols
Protocol 1: Deprotection of this compound in Solution
This protocol describes a general procedure for the removal of the OtBu group from this compound in a solution phase.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as scavenger)
-
Cold diethyl ether
-
Centrifuge
-
Nitrogen or vacuum line for drying
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (DCM) in a clean, dry reaction vessel. A typical concentration is 0.1-0.2 M.
-
To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 50-95%. The addition should be performed in a well-ventilated fume hood.
-
If desired, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, remove the solvent and excess TFA under reduced pressure (rotoevaporation).
-
To the resulting residue, add cold diethyl ether to precipitate the deprotected product, Z-D-Glu-OH.
-
Collect the precipitate by centrifugation, decant the ether, and wash the pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
Dry the final product under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: OtBu Deprotection during Peptide Cleavage from Resin in SPPS
This protocol outlines the simultaneous cleavage of a peptide from a solid support and the deprotection of acid-labile side-chain protecting groups, including OtBu.
Materials:
-
Peptide-resin containing a Glu(OtBu) residue
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge or filtration apparatus
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.
-
Concentrate the filtrate to a small volume under a stream of nitrogen.
-
Precipitate the peptide by adding cold diethyl ether.
-
Isolate the peptide pellet by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and organic impurities.
-
Dry the peptide pellet under vacuum to obtain the crude product.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: Mechanism of TFA-mediated OtBu deprotection.
Caption: Experimental workflow for solution-phase deprotection.
The Strategic Incorporation of Z-D-Glu(OtBu)-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of bioactive peptides is a cornerstone of modern drug discovery and development. The precise sequence and stereochemistry of amino acids are critical determinants of a peptide's therapeutic efficacy, stability, and target specificity. The use of non-proteinogenic amino acids, such as D-amino acids, offers a powerful strategy to enhance the pharmacological properties of peptide-based therapeutics. This document provides detailed application notes and a generalized protocol for the incorporation of N-α-Benzyloxycarbonyl-D-glutamic acid γ-tert-butyl ester (Z-D-Glu(OtBu)-OH), a key building block for synthesizing peptides with enhanced biological activity and stability.
Introduction to this compound in Peptide Synthesis
This compound is a protected D-amino acid derivative that plays a crucial role in Solid-Phase Peptide Synthesis (SPPS). The incorporation of D-glutamic acid can significantly alter the conformational and biological properties of a peptide. D-amino acids are known to be less susceptible to enzymatic degradation, which can lead to a longer in vivo half-life of the peptide drug.[1] The presence of a D-amino acid can also induce specific secondary structures, such as β-turns, which can be critical for receptor binding and biological activity.
The Z (benzyloxycarbonyl) group on the α-amino terminus and the OtBu (tert-butyl ester) group on the γ-carboxyl side chain provide orthogonal protection. This allows for the selective deprotection of the α-amino group for chain elongation while the side chain remains protected, preventing unwanted side reactions. The Z-group is typically removed by catalytic hydrogenation, while the OtBu group is cleaved under acidic conditions, often concurrently with the final cleavage of the peptide from the solid support.
Key Applications and Advantages
The incorporation of this compound into a peptide sequence offers several advantages:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which primarily recognize L-amino acids. This increased stability can lead to improved bioavailability and a longer duration of action in vivo.[1]
-
Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's three-dimensional structure, potentially leading to enhanced receptor binding affinity or a modified signaling response.
-
Conformational Control: D-amino acids can be strategically placed to induce or stabilize specific secondary structures, such as β-turns or helices, which are often essential for biological function.
Experimental Protocols
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
| Reagent | Function | Typical Concentration/Equivalents |
| Rink Amide or Wang Resin | Solid support for peptide synthesis | 0.1 - 1.0 mmol/g loading |
| Fmoc-protected amino acids | Building blocks for the peptide chain | 3 - 5 equivalents |
| This compound | D-amino acid building block | 3 - 5 equivalents |
| N,N-Dimethylformamide (DMF) | Solvent for swelling, washing, and coupling reactions | - |
| Dichloromethane (DCM) | Solvent for washing | - |
| Piperidine | Reagent for Fmoc-deprotection | 20% in DMF (v/v) |
| HCTU, HATU, or HBTU/HOBt | Coupling (activating) reagents | 3 - 5 equivalents |
| N,N-Diisopropylethylamine (DIPEA) | Base for activation and neutralization | 6 - 10 equivalents |
| Acetic Anhydride/Pyridine/DCM | Capping solution to block unreacted amines | - |
| Trifluoroacetic acid (TFA) | Reagent for cleavage from the resin and side-chain deprotection | 95% in cleavage cocktail |
| Triisopropylsilane (TIS), Water, EDT | Scavengers to protect against reactive cations during cleavage | 2.5% - 5% in cleavage cocktail |
Protocol Steps
1. Resin Swelling and Preparation:
-
Swell the chosen resin (e.g., Rink Amide for a C-terminal amide) in DMF for at least 30 minutes in a reaction vessel.
-
Wash the resin with DMF (3x) and DCM (3x).
2. Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
3. Amino Acid Coupling (for standard Fmoc-amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), coupling reagent (e.g., HCTU, 3-5 eq.), and DIPEA (6-10 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
4. Capping (Optional but Recommended):
-
If the coupling is incomplete, cap the unreacted free amines by treating the resin with a solution of acetic anhydride, pyridine, and DCM for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Incorporation of this compound:
-
For the final N-terminal residue or at the desired position, perform the coupling step (Step 3) using this compound instead of an Fmoc-protected amino acid. The Z-group is stable to the piperidine treatment used for Fmoc removal.
7. Final Washing:
-
After the final coupling step, wash the resin extensively with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum.
8. Cleavage and Deprotection:
-
Prepare a cleavage cocktail, for example, TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[2]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the OtBu and other acid-labile side-chain protecting groups. The Z-group remains intact under these conditions.[2]
9. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
10. Z-Group Deprotection (if required):
-
If the final peptide requires a free N-terminus, the Z-group can be removed by catalytic hydrogenation (e.g., H₂/Pd-C in methanol).
Visualizations
The following diagrams illustrate the experimental workflow and the logical impact of incorporating this compound.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
References
Application of Z-D-Glu(OtBu)-OH in the Synthesis of Pharmaceutical Intermediates
Introduction: N-α-Benzyloxycarbonyl-D-glutamic acid γ-tert-butyl ester, commonly abbreviated as Z-D-Glu(OtBu)-OH, is a crucial protected amino acid derivative employed in the synthesis of complex pharmaceutical intermediates, particularly in the realm of peptide-based therapeutics. The strategic incorporation of a D-amino acid enhances the metabolic stability of the final drug product by providing resistance to enzymatic degradation.[1][2][3] This application note will detail the use of this compound in the synthesis of depsipeptides, provide experimental protocols for its incorporation and deprotection, and present relevant quantitative data.
Key Applications in Pharmaceutical Intermediates
This compound serves as a vital building block in the synthesis of peptides and depsipeptides that exhibit a range of biological activities, including antitumor and antimicrobial properties.[4] The presence of the D-enantiomer of glutamic acid is a key feature in several therapeutic candidates, contributing to their enhanced in vivo half-life and efficacy.[2]
One of the most significant applications of a D-glutamic acid derivative with a protected side chain is in the synthesis of Kahalalide F , an antitumor depsipeptide isolated from a marine mollusk. While many synthetic routes for Kahalalide F utilize an Fmoc/tBu strategy, convergent synthesis approaches often require orthogonal protecting group schemes for different peptide fragments. In such strategies, this compound is an ideal intermediate for solution-phase synthesis of a specific fragment, which is later coupled with other fragments to form the complete peptide backbone. The Z-group provides robust protection during fragment assembly and can be selectively removed under conditions that leave the acid-labile OtBu group and other protecting groups intact.
Principles of Protection and Deprotection
The utility of this compound in multi-step synthesis is attributed to its orthogonal protecting group strategy:
-
Z-group (Benzyloxycarbonyl): This N-terminal protecting group is stable under a variety of coupling conditions. It is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C) or catalytic transfer hydrogenation, which are mild conditions that do not affect the OtBu group.
-
OtBu-group (tert-Butyl ester): This side-chain protecting group masks the γ-carboxyl group of the glutamic acid residue, preventing it from participating in unwanted side reactions during peptide coupling. It is stable to the conditions used for Z-group removal by hydrogenation but is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).
This orthogonality allows for precise, stepwise deprotection and chain elongation, which is critical for the successful synthesis of complex peptides.
Experimental Protocols
Protocol 1: Solution-Phase Peptide Coupling of this compound
This protocol describes a general procedure for coupling this compound to another amino acid ester in solution.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl
-
Saturated aqueous NaHCO₃
-
Saturated aqueous NaCl (brine)
Procedure:
-
Preparation of the Amine Component: Dissolve the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DCM. Add DIPEA (1.2 eq) at 0°C and stir for 20 minutes to generate the free amine.
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 eq), HOBt (1.1 eq), and DIC (1.1 eq) in a mixture of anhydrous DCM and DMF. Stir the solution at 0°C for 20 minutes.
-
Coupling Reaction: Add the activated carboxyl component from step 2 to the free amine solution from step 1. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Dilute the filtrate with EtOAc.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography.
-
Quantitative Data:
| Reaction Step | Reactants | Coupling Reagent | Solvent | Typical Yield | Typical Purity (post-purification) |
| Dipeptide Synthesis | This compound, H-Ala-OMe·HCl | DIC/HOBt | DCM/DMF | 85-95% | >98% |
Protocol 2: Deprotection of the Z-group by Catalytic Transfer Hydrogenation
This protocol describes the selective removal of the N-terminal Z-group while leaving the OtBu side-chain protection intact.
Materials:
-
Z-protected peptide (e.g., Z-D-Glu(OtBu)-Ala-OMe)
-
10% Palladium on carbon (Pd/C)
-
Formic acid (HCOOH)
-
Methanol (MeOH)
-
Celite
Procedure:
-
Dissolve the Z-protected peptide in MeOH.
-
Carefully add 10% Pd/C (10-20% by weight of the peptide).
-
Add formic acid (2-3 eq) as the hydrogen donor.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the N-terminally deprotected dipeptide.
Quantitative Data:
| Reaction Step | Protecting Group | Deprotection Reagent | Solvent | Typical Yield |
| N-terminal Deprotection | Z (Benzyloxycarbonyl) | HCOOH / 10% Pd/C | MeOH | >95% |
Protocol 3: Side-Chain Deprotection of the OtBu-group
This protocol outlines the removal of the tert-butyl ester from the glutamic acid side chain, typically performed at the final stage of synthesis.
Materials:
-
OtBu-protected peptide
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
-
Cold diethyl ether
Procedure:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Dissolve the OtBu-protected peptide in the cleavage cocktail.
-
Stir the solution at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the peptide precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.
Quantitative Data:
| Reaction Step | Protecting Group | Deprotection Reagent | Typical Yield |
| Side-Chain Deprotection | OtBu (tert-Butyl ester) | TFA/TIS/H₂O | >90% |
Visualizations
Experimental Workflow for Solution-Phase Dipeptide Synthesis
Caption: Workflow for the solution-phase synthesis of a protected dipeptide.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of Z and OtBu protecting groups.
Signaling Pathways and Biological Relevance
Peptides incorporating D-amino acids, such as those synthesized using this compound, are designed to have prolonged interactions with their biological targets. For instance, Kahalalide F, an antitumor agent, is known to induce cell death through an oncosis-like mechanism, which involves cell swelling and membrane disruption, rather than classical apoptosis. This mechanism is linked to its interaction with cellular membranes and its ability to disrupt lysosomal function. The enhanced stability provided by the D-amino acid residues is critical for maintaining the peptide's concentration at the target site, thereby ensuring a sustained therapeutic effect.
Caption: Simplified mechanism of action for a D-amino acid containing antitumor peptide.
Conclusion
This compound is a highly valuable building block for the synthesis of pharmaceutical intermediates, particularly for peptides requiring enhanced stability against enzymatic degradation. Its orthogonal protecting groups allow for flexible and efficient synthetic strategies in both solution-phase and solid-phase peptide synthesis. The protocols and data presented here provide a framework for the successful incorporation and manipulation of this important D-amino acid derivative in the development of novel peptide-based drugs.
References
Application Notes and Protocols for the Use of Z-D-Glu(OtBu)-OH in Custom Peptide Synthesis for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into the molecular features required for a ligand's biological activity. In peptide-based drug development, the systematic modification of a lead peptide sequence allows researchers to probe the contributions of individual amino acid residues to target binding, potency, selectivity, and metabolic stability. The incorporation of non-natural amino acids, such as D-isomers, is a powerful strategy in SAR studies. D-amino acids can confer resistance to proteolytic degradation, thereby enhancing in vivo half-life, and can induce specific conformational constraints that may lead to improved receptor affinity and selectivity.
This document provides detailed application notes and protocols for the use of N-α-benzyloxycarbonyl-D-glutamic acid γ-tert-butyl ester (Z-D-Glu(OtBu)-OH) in custom peptide synthesis for SAR studies. This compound is a valuable building block that introduces a D-amino acid with a protected side-chain carboxyl group, allowing for strategic modifications to investigate the role of stereochemistry and acidic side chains in peptide function.
Key Features of this compound in Peptide Synthesis
The utility of this compound in peptide synthesis stems from its orthogonal protecting group strategy:
-
Z (Benzyloxycarbonyl) Group (N-α-protection): The Z-group is stable to the basic conditions used for Fmoc-group removal in standard solid-phase peptide synthesis (SPPS), making it suitable for the introduction of the N-terminal residue in a peptide fragment or for solution-phase synthesis. It is typically removed by catalytic hydrogenation or strong acids like HBr in acetic acid.
-
OtBu (tert-butyl) Group (Side-chain protection): The tert-butyl ester protects the γ-carboxyl group of the glutamic acid residue. It is stable to the conditions used for Z-group removal by hydrogenation but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which are commonly used for the final cleavage of the peptide from the resin in Fmoc-based SPPS.[1][2]
This orthogonality provides precise control over the synthesis and allows for selective deprotection strategies, which are essential for creating diverse peptide analogs for SAR studies.
Application in a Hypothetical SAR Study
To illustrate the use of this compound, we will consider a hypothetical SAR study of a lead peptide antagonist for the "Receptor X," a fictional G-protein coupled receptor (GPCR) involved in an inflammatory signaling pathway.
Lead Peptide (LP-1): Ac-Arg-Gly-L-Glu -Trp-Leu-NH₂
Objective of the SAR Study: To investigate the importance of the stereochemistry and the acidic side chain of the glutamic acid at position 3 for receptor binding and antagonist activity.
Peptide Analogs to be Synthesized:
| Analog ID | Sequence | Rationale |
| LP-1 | Ac-Arg-Gly-L-Glu -Trp-Leu-NH₂ | Lead Peptide (Reference) |
| AP-1 | Ac-Arg-Gly-D-Glu -Trp-Leu-NH₂ | Investigate the effect of stereochemistry at position 3. |
| AP-2 | Ac-Arg-Gly-L-Gln -Trp-Leu-NH₂ | Evaluate the necessity of the acidic side chain (amide vs. carboxylic acid). |
| AP-3 | Ac-Arg-Gly-D-Gln -Trp-Leu-NH₂ | Combine stereochemical and side-chain modifications. |
For the synthesis of AP-1, this compound will be incorporated at the third position of the peptide sequence.
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of the peptide analog AP-1 (Ac-Arg(Pbf)-Gly-D-Glu(OtBu) -Trp(Boc)-Leu-Rink-Amide-Resin) using Fmoc/tBu strategy.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of AP-1
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-amino acids: Fmoc-Leu-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH
-
This compound
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Capping reagent: Acetic anhydride
-
Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Fmoc-Leu-OH, Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH):
-
Dissolve Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours.
-
Monitor coupling completion with a Kaiser test (should be negative).
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
Following the deprotection of the N-terminus of Glycine, proceed with the coupling of this compound.
-
Dissolve This compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours. Coupling of Z-protected amino acids can be slower.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Coupling of Fmoc-Arg(Pbf)-OH:
-
The N-terminal Z-group on D-Glu is stable to the standard Fmoc deprotection conditions. Therefore, after the coupling of this compound, the Z-group remains. To continue chain elongation with Fmoc-Arg(Pbf)-OH, the Z-group must first be removed. Correction: The protocol should be adjusted for the final N-terminal residue. If the final peptide is to be N-terminally acetylated, the Z-group on the D-Glu is not ideal for standard SPPS. A more appropriate building block for this specific sequence would be Fmoc-D-Glu(OtBu)-OH. However, to demonstrate the use of this compound, we will assume it is the N-terminal residue for a fragment or a specific design where the Z-group is desired on the final peptide.
Revised Strategy for AP-1 Synthesis: To synthesize Ac-Arg-Gly-D-Glu-Trp-Leu-NH₂, the appropriate protected D-glutamic acid derivative would be Fmoc-D-Glu(OtBu)-OH . This compound is more suited for synthesizing a peptide fragment like Z-D-Glu-Trp-Leu-NH₂ or for solution-phase synthesis.
Let's adapt the protocol to showcase the use of this compound in synthesizing a protected peptide fragment: Z-D-Glu(OtBu)-Trp(Boc)-Leu-Rink-Amide-Resin.
-
-
Synthesis of Z-D-Glu(OtBu)-Trp(Boc)-Leu-Rink-Amide-Resin:
-
Follow steps 1-3 for coupling Fmoc-Leu-OH and Fmoc-Trp(Boc)-OH.
-
After deprotection of the N-terminus of Trp, couple This compound as described in step 4.
-
-
Final Washing and Drying: After the final coupling, wash the resin with DMF (5 times), DCM (5 times), and MeOH (3 times), then dry under vacuum.
Protocol 2: Cleavage and Deprotection
-
Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage:
-
Add the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) to the resin (10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours. This will cleave the peptide from the resin and remove the OtBu, Boc, and Pbf protecting groups. The Z-group will remain intact.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate to a small volume.
-
Precipitate the peptide by adding cold diethyl ether.
-
-
Isolation and Washing:
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
-
Drying: Dry the crude peptide under vacuum.
Protocol 3: Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Analysis:
-
Confirm the purity and identity of the purified peptide by analytical RP-HPLC and mass spectrometry (LC-MS).
-
Quantitative Data Summary
The following table provides expected quantitative data for the synthesis of peptide analogs for SAR studies. Actual results may vary depending on the specific sequence and synthesis conditions.
| Parameter | Expected Value | Notes |
| Coupling Efficiency (per step) | >98% | Monitored by Kaiser test. Lower efficiency may be observed for sterically hindered amino acids.[1] |
| Overall Crude Peptide Yield | 60-80% | Based on the initial resin loading. |
| Purity of Crude Peptide | 50-70% | Sequence-dependent; determined by analytical RP-HPLC. |
| Purity after RP-HPLC Purification | >95% | Required for biological assays. |
| Final Purified Peptide Yield | 10-30% | Based on the initial resin loading. |
| Z-Group Deprotection (Solution Phase) | >95% | For catalytic hydrogenation (H₂/Pd-C). |
| OtBu-Group Deprotection (TFA) | >99% | Concomitant with resin cleavage.[3] |
Visualizations
Experimental Workflow for SAR Study
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of Z-D-Glu(OtBu)-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of Z-D-Glu(OtBu)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its coupling be challenging?
This compound is a protected amino acid derivative used in peptide synthesis. The "Z" group (Benzyloxycarbonyl) protects the N-terminus, while the "OtBu" (tert-butyl ester) group protects the side chain carboxyl group of D-glutamic acid. Its coupling can be challenging due to steric hindrance caused by the bulky Z and OtBu protecting groups, which can impede the efficient formation of the peptide bond.
Q2: How can I monitor the coupling reaction of this compound?
The completeness of the coupling reaction can be monitored using qualitative colorimetric tests performed on a small sample of the resin beads. The most common method is the Kaiser test, which detects the presence of free primary amines. A positive Kaiser test (blue-colored beads) indicates that the coupling is incomplete. For peptides with an N-terminal proline, alternative tests like the Chloranil or Isatin test should be used.
Q3: What are the potential side reactions associated with the use of this compound?
While the OtBu protecting group on the side chain is generally stable, N-terminal glutamic acid derivatives can be prone to pyroglutamate formation, a cyclization side reaction. Although less common for internal residues, it is a possibility to consider, especially under prolonged coupling times or elevated temperatures.
Troubleshooting Guide for Incomplete Coupling
Issue: A positive Kaiser test is observed after the coupling step with this compound.
This indicates the presence of unreacted free amines on the resin, signifying an incomplete coupling reaction.
| Potential Cause | Recommended Solution |
| Steric Hindrance | The bulky Z and OtBu groups can physically block the reactive sites. |
| Peptide Aggregation | The growing peptide chain may fold or aggregate on the resin, preventing access of reagents. |
| Suboptimal Reagent Concentration | Insufficient amounts of the amino acid or coupling reagents may not drive the reaction to completion. |
| Inadequate Activation | The coupling reagent may not be efficiently activating the carboxyl group of this compound. |
| Insufficient Reaction Time | The coupling reaction may not have been allowed to proceed for a sufficient duration. |
Troubleshooting Steps:
-
Recouple: The most immediate solution is to perform a second coupling (a "double coupling") with a fresh solution of activated this compound.
-
Change Coupling Reagent: If double coupling is ineffective, consider switching to a more potent coupling reagent. Reagents like HATU, HCTU, and PyBOP are known to be more effective for sterically hindered amino acids compared to standard carbodiimides like DIC.[1]
-
Increase Reagent Excess: Use a higher molar excess of this compound and the coupling reagent (e.g., 3-5 equivalents).
-
Elevate Temperature: Gently increasing the reaction temperature (e.g., to 40-50°C) can help overcome the activation energy barrier. However, this should be done with caution as it can increase the risk of racemization.
-
Extend Coupling Time: Increase the duration of the coupling reaction (e.g., from 2 hours to 4 hours or even overnight).
-
Solvent Selection: In cases of suspected peptide aggregation, switching from DMF to a more solubilizing solvent like NMP or adding chaotropic salts (e.g., LiCl) may be beneficial.
-
Capping: If recoupling strategies fail, "cap" the unreacted amines by acetylation using acetic anhydride. This will terminate the unreacted chains, preventing the formation of deletion peptides and simplifying the purification of the final product.
Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Relative Reactivity | Advantages | Potential Disadvantages |
| DIC/HOBt | Moderate | Cost-effective, widely used. | Can be less effective for highly hindered couplings, risk of racemization. |
| HBTU | High | Generally efficient, well-established. | Less reactive than HATU, can lead to guanidinylation of the N-terminus.[1] |
| HATU | Very High | Highly efficient for difficult couplings, faster reaction times, lower risk of racemization compared to HBTU.[1] | Higher cost. |
| HCTU | Very High | Similar efficiency to HATU, often more cost-effective. | |
| PyBOP | High | Effective for many sterically hindered couplings. | Byproducts can be difficult to remove. |
| COMU | Very High | High coupling efficiency, byproducts are highly soluble. |
Experimental Protocols
Protocol: Coupling of this compound using HATU
This protocol describes a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine using HATU as the coupling reagent.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Deprotection: If the N-terminus is Fmoc-protected, deprotect by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a few beads to confirm the presence of free primary amines.
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. Note: For difficult couplings, the reaction time may need to be extended.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.
-
A negative result (yellow or colorless beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), consider the troubleshooting steps outlined above (e.g., double coupling).
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum if it is the final step or proceed to the next deprotection/coupling cycle.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
Caption: Reaction scheme for peptide bond formation.
References
Technical Support Center: Preventing Racemization of Z-D-Glu(OtBu)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of Z-D-Glu(OtBu)-OH during the critical activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Is this compound highly susceptible to racemization during activation?
A1: Urethane-protected amino acids, such as those with Z (benzyloxycarbonyl) protecting groups, are generally more resistant to racemization compared to other types of N-protected amino acids. The electronic properties of the urethane bond reduce the likelihood of forming the oxazolone intermediate, which is a primary pathway for racemization. However, racemization is still possible under non-optimal conditions, such as prolonged activation times, elevated temperatures, or the use of strong bases.
Q2: What is the primary mechanism of racemization for amino acids during peptide coupling?
A2: The most common mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality. Reprotonation can then occur from either face, resulting in a mixture of L and D isomers. A secondary mechanism is the direct enolization of the activated carboxylic acid, where a base directly abstracts the α-proton.
Q3: How does the choice of coupling reagent affect the racemization of this compound?
A3: The choice of coupling reagent is a critical factor in controlling racemization.
-
Carbodiimides (e.g., DCC, DIC): When used alone, these can lead to significant racemization. However, their tendency to cause racemization is greatly suppressed by the addition of additives like HOBt, HOAt, or OxymaPure.
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These reagents are generally more efficient and lead to less racemization than carbodiimides alone.[1] They are often the reagents of choice for minimizing racemization.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these are highly efficient and are known to suppress racemization, especially when used with additives.
Q4: What is the role of additives like HOBt, HOAt, and OxymaPure in preventing racemization?
A4: Additives are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[1] They function by reacting with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to oxazolone formation than the initial activated species. HOAt and OxymaPure are generally considered more effective than HOBt in preventing racemization.[2]
Q5: How does the choice of base influence racemization?
A5: The base used during the coupling reaction plays a significant role in the extent of racemization. Stronger and less sterically hindered bases are more likely to abstract the α-proton, leading to higher rates of racemization.
-
Recommended Bases: Sterically hindered or weaker bases such as N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or 2,4,6-collidine are preferred.
-
Bases to Avoid: Strong, unhindered bases like triethylamine (TEA) should be avoided as they are known to cause more racemization.
Q6: Does temperature affect the racemization of this compound?
A6: Yes, higher temperatures can significantly increase the rate of racemization. It is generally recommended to perform coupling reactions at room temperature or below (e.g., 0 °C). This is especially important in microwave-assisted peptide synthesis, where temperatures can be significantly elevated.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| High levels of L-isomer detected in the final peptide. | Use of a racemization-prone coupling reagent (e.g., carbodiimides alone). | - Add an anti-racemization additive such as HOBt, HOAt, or OxymaPure to the coupling reaction.- Switch to a uronium/aminium (e.g., HATU, HCTU) or phosphonium (e.g., PyBOP) based coupling reagent. |
| The base used is too strong or not sterically hindered. | - Use a weaker or more sterically hindered base. For example, replace DIEA with N-methylmorpholine (NMM) or 2,4,6-collidine. | |
| The reaction temperature is too high. | - Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). This is especially important for microwave-assisted synthesis. | |
| Prolonged activation time before addition of the amine component. | - Minimize the pre-activation time. For uronium/aminium or phosphonium salt-mediated couplings, consider adding the reagents directly to the resin-bound amine without a pre-activation step. | |
| Solvent effects. | - Polar aprotic solvents like DMF can sometimes favor racemization. Consider using a less polar solvent or a mixture, such as CH2Cl2/DMF. |
Quantitative Data on Racemization
| Coupling Reagent/Additive | Amino Acid | % Epimerization (D-isomer) | Reference |
| DIC/HOBt | Fmoc-Cys(Trt)-OH | 0.2 | [3] |
| DIC/HOAt | Fmoc-Cys(Trt)-OH | 0.1 | [3] |
| DIC/OxymaPure | Fmoc-Cys(Trt)-OH | 0.1 | |
| DIC/HOBt | Fmoc-His(Trt)-OH | 5.1 | |
| DIC/HOAt | Fmoc-His(Trt)-OH | 1.9 | |
| DIC/OxymaPure | Fmoc-His(Trt)-OH | 3.0 | |
| HATU/DIPEA | Z-Phe-Val-OH | Low | |
| HBTU/DIPEA | Z-Phe-Val-OH | Moderate |
Note: The extent of racemization is sequence-dependent and can vary based on the specific amino acid being coupled and the reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU
This protocol describes a general procedure for the coupling of this compound using HATU, a reagent known for its high efficiency and low racemization potential.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Drain the DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound and HATU in DMF.
-
Activation and Coupling: Add DIPEA to the amino acid/HATU solution and immediately add the mixture to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction completion using a Kaiser test or other appropriate method.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM.
Protocol 2: Low-Racemization Coupling using DIC/OxymaPure
This protocol is an excellent alternative, utilizing a carbodiimide with a highly effective racemization-suppressing additive.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
OxymaPure® (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Drain the DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound and OxymaPure® in DMF.
-
Activation and Coupling: Add DIC to the solution and immediately add the mixture to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction completion using a Kaiser test.
-
Washing: After complete coupling, drain the solution and wash the resin extensively with DMF and DCM.
Visualizations
References
Technical Support Center: Z-D-Glu(OtBu)-OH in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Z-D-Glu(OtBu)-OH during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
This compound is generally soluble in a range of organic solvents. For peptide synthesis, N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most commonly used solvents. Other solvents in which it is reported to be soluble include Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[1]
Q2: I'm observing poor solubility of this compound in my coupling reaction. What can I do?
Poor solubility can hinder the coupling efficiency. Here are several steps you can take to address this issue:
-
Solvent Choice: If you are using DMF, consider switching to NMP, which often has better solvating properties for protected amino acids.
-
Heating: Gently warming the solvent can significantly improve the solubility of this compound. Heating the solution to 37°C is a common practice.[2]
-
Sonication: Using an ultrasonic bath can help to break up any aggregates and facilitate dissolution.[2]
-
Solvent Mixtures: In some cases, a mixture of solvents can be effective. For instance, adding a small amount of DMSO to DMF can enhance solubility.
Q3: What are the recommended coupling reagents for this compound?
While this compound is not considered a particularly sterically hindered amino acid, the choice of coupling reagent is crucial for efficient peptide bond formation and to minimize side reactions. Commonly used and effective coupling reagents include:
-
Carbodiimides: Reagents like N,N'-Diisopropylcarbodiimide (DIC) are frequently used, often in combination with an additive.
-
Uronium/Aminium Salts: Reagents such as HBTU, TBTU, HATU, and COMU are highly efficient and are standard in many peptide synthesis protocols. HATU and COMU are often preferred for more challenging couplings.
-
Phosphonium Salts: Reagents like PyBOP are also effective.
It is highly recommended to use an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® when using carbodiimides to improve reaction rates and suppress racemization.
Q4: What are the potential side reactions when using this compound and how can I prevent them?
The primary side reaction of concern for glutamic acid derivatives is the formation of pyroglutamate.
-
Pyroglutamate Formation: The N-terminal glutamic acid residue can undergo cyclization to form a pyroglutamyl residue, which terminates the peptide chain. This is more likely to occur under basic conditions or during prolonged reaction times. To minimize this, it is advisable to:
-
Use a pre-activation step for the amino acid before adding it to the resin.
-
Avoid excessively long coupling times.
-
The addition of HOBt to the reaction mixture can help suppress this side reaction.
-
Troubleshooting Guides
Problem: Low Coupling Efficiency
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of this compound | 1. Switch from DMF to NMP. 2. Gently warm the reaction mixture (e.g., to 37°C). 3. Sonicate the solution to aid dissolution. |
| Inefficient Activation | 1. Switch to a more potent coupling reagent like HATU or COMU. 2. Ensure your coupling reagents are fresh and not degraded. |
| Steric Hindrance | 1. Increase the reaction time. 2. Use a higher excess of the amino acid and coupling reagent. |
| Suboptimal Base | 1. Ensure the correct equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are used. |
Problem: Presence of an Unexpected Side Product
| Potential Cause | Troubleshooting Steps |
| Pyroglutamate Formation | 1. Use pre-activation of the this compound before addition to the peptide-resin. 2. Minimize coupling reaction time. 3. Add HOBt to the coupling reaction. |
| Racemization | 1. If using a carbodiimide reagent like DIC, always include an additive such as HOBt or Oxyma Pure®. 2. Avoid excessive amounts of base and prolonged reaction times. |
| Guanidinylation (with uronium/aminium reagents) | 1. Use a stoichiometric amount of the coupling reagent relative to the carboxylic acid. 2. Pre-activate the this compound before adding it to the deprotected amine on the solid support. |
Data Summary
Solubility of this compound
| Solvent | Solubility | Notes |
| Dichloromethane (DCM) | Soluble | - |
| Chloroform | Soluble | - |
| Ethyl Acetate | Soluble | - |
| Dimethyl Sulfoxide (DMSO) | Soluble | Can be used as a co-solvent to improve solubility in DMF. |
| Acetone | Soluble | - |
| N,N-Dimethylformamide (DMF) | Generally Soluble | Standard solvent for peptide synthesis. Solubility can be an issue at higher concentrations. |
| N-Methyl-2-pyrrolidone (NMP) | Generally Soluble | Often a better solvent than DMF for protected amino acids. |
Experimental Protocols
Protocol: General Procedure for Coupling this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general guideline for the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine. The example uses HATU as the coupling reagent.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF or NMP for at least 30 minutes.
-
Perform the deprotection of the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF or NMP.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the test is positive, the coupling reaction can be extended, or a second coupling can be performed.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation or Cleavage:
-
The resin is now ready for the next deprotection and coupling cycle or for the final cleavage from the solid support.
-
Visualizations
Caption: Experimental workflow for coupling this compound in SPPS.
Caption: Troubleshooting logic for low coupling efficiency.
References
Technical Support Center: Aggregation of Peptides Containing Z-D-Glu(OtBu)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides containing the Z-D-Glu(OtBu)-OH residue.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in peptides containing this compound during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation during SPPS is a common challenge primarily driven by the formation of intermolecular hydrogen bonds between the growing peptide chains. This leads to the formation of stable secondary structures, most notably β-sheets. For peptides containing this compound, several factors can contribute to this issue:
-
Hydrophobicity: The Z (benzyloxycarbonyl) and OtBu (tert-butyl) protecting groups are hydrophobic, which can increase the overall non-polar character of the peptide. This promotes hydrophobic collapse and subsequent aggregation.
-
D-Amino Acid Configuration: The presence of a D-amino acid can sometimes disrupt the formation of regular secondary structures that lead to aggregation. However, depending on the sequence context, it can also induce specific conformations that may favor aggregation.
-
Peptide Sequence: The inherent sequence of the peptide is a major determinant of aggregation propensity. Stretches of hydrophobic residues are particularly prone to aggregation.
Q2: How does the Z-protecting group on D-Glu(OtBu)-OH influence peptide aggregation?
A2: The Z-group is a bulky and aromatic protecting group. Its hydrophobicity can contribute to the overall hydrophobic character of the peptide, potentially increasing the tendency for aggregation. During synthesis, the presence of the Z-group may also sterically hinder coupling reactions if the peptide chain is already partially aggregated. However, the Z-group is stable to the standard TFA cleavage cocktails used in Fmoc-based SPPS, which is an important consideration for the synthesis of protected peptide fragments.[1]
Q3: Can the D-configuration of Glu(OtBu)-OH affect aggregation?
A3: The incorporation of D-amino acids can have varied effects on peptide aggregation. In some cases, a D-amino acid can act as a "helix breaker" and disrupt the formation of β-sheet structures that are prone to aggregation. However, this is highly dependent on the specific peptide sequence and the surrounding amino acids. It is not a guaranteed method to prevent aggregation and, in some contexts, could potentially introduce a turn or kink that facilitates aggregation with other peptide chains.
Q4: What are the common side reactions associated with glutamic acid derivatives like this compound during peptide synthesis?
A4: During the deprotection of glutamic acid residues, particularly with strong acids like HF, side reactions can occur. One common side reaction is the formation of a pyroglutamate residue at the N-terminus if the glutamic acid is the N-terminal residue.[2] This occurs through the cyclization of the side-chain carboxyl group with the N-terminal amine. Another potential side reaction is the formation of an acylium ion, which can lead to other byproducts.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Low crude peptide yield and purity | Incomplete coupling or deprotection due to peptide aggregation on the resin. | 1. Incorporate "Structure-Breaking" Residues: Introduce pseudoproline dipeptides or backbone-protecting groups like Hmb or Dmb to disrupt hydrogen bonding. 2. Modify Solvents: Switch to more disruptive solvents like N-methylpyrrolidone (NMP) or add chaotropic agents like LiCl or KSCN to the reaction mixture. 3. Increase Reaction Temperature: Performing the coupling at a higher temperature can help disrupt aggregates. Microwave-assisted synthesis can be particularly effective. |
| Poor resin swelling | Significant peptide aggregation on the solid support, preventing solvent penetration. | 1. Solvent Modification: Use NMP or add DMSO to DMF to improve solvation. 2. Chaotropic Salts: Add chaotropic salts to the washing and deprotection steps to disrupt hydrogen bonding. |
| Incomplete Fmoc-deprotection | Aggregation preventing the piperidine solution from accessing the Fmoc group. | 1. Extended Deprotection Time: Increase the duration of the deprotection step. 2. Use a Stronger Base: Add 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution. |
| Crude peptide is insoluble after cleavage | The hydrophobic nature of the final peptide, potentially exacerbated by the Z and OtBu groups, leads to poor solubility. | 1. Incorporate Solubilizing Tags: Synthesize the peptide with a C- or N-terminal hydrophilic tag (e.g., a poly-arginine or poly-lysine tag) that can be cleaved after purification. 2. Use Organic Solvents for Dissolution: Attempt to dissolve the peptide in solvents like DMSO, DMF, or formic acid before diluting it into the purification buffer. |
Factors Influencing Aggregation of Peptides with this compound
| Factor | Potential Impact on Aggregation | Rationale |
| High Hydrophobic Residue Content | Increased | Hydrophobic side chains tend to associate, driving peptide chains closer and facilitating the formation of intermolecular hydrogen bonds. |
| Presence of β-branched Amino Acids (Val, Ile, Thr) | Increased | Steric hindrance from these residues can slow down coupling reactions, allowing more time for aggregation to occur. |
| Alternating Hydrophilic/Hydrophobic Residues | Increased | Can promote the formation of β-sheet structures, which are prone to aggregation. |
| Use of Pseudoproline Dipeptides | Decreased | These residues introduce a "kink" in the peptide backbone, disrupting the formation of regular secondary structures.[2] |
| Backbone Protection (Hmb, Dmb) | Decreased | These groups physically block the sites for intermolecular hydrogen bonding.[2] |
| Chaotropic Salts (e.g., LiCl, KSCN) | Decreased | These salts disrupt the structure of water and interfere with the hydrogen bonding network that drives aggregation. |
| "Magic Mixture" (e.g., ethylene carbonate) | Decreased | These solvent additives can disrupt aggregation by interfering with hydrogen bonding. |
Note: The impact of these factors is often sequence-dependent, and the information provided is based on general principles of peptide chemistry. Specific quantitative data for peptides containing this compound is limited in the available literature.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Containing this compound
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-compatible resin (e.g., Wang or Rink Amide resin)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling (for Fmoc-amino acids):
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction for 1-2 hours.
-
Monitor the coupling completion using a ninhydrin (Kaiser) test.
-
Wash the resin as in step 2.
-
-
Incorporation of this compound:
-
Follow the deprotection steps in step 2 to expose the N-terminal amine.
-
In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling reagent (e.g., HATU, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction for 2-4 hours. Note that the coupling of Z-amino acids can be slower than Fmoc-amino acids.
-
Monitor the reaction for completion using the ninhydrin test.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. The Z-group will remain intact under these conditions.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for peptide aggregation.
Caption: Experimental workflow for peptide synthesis.
References
cleavage cocktail optimization for z-d-Glu(otbu)-oh peptides
Technical Support Center: Z-D-Glu(OtBu)-OH Peptide Cleavage
Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the cleavage of peptides containing the this compound residue. Our goal is to help you optimize your cleavage cocktail and protocol to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a cleavage cocktail for a peptide containing this compound?
A1: The primary purpose is to remove the tert-butyl (OtBu) protecting group from the side chain of the glutamic acid residue and cleave the peptide from the solid-phase resin. The cocktail's components are designed to achieve this while minimizing side reactions. The acid, typically Trifluoroacetic Acid (TFA), performs the cleavage, while other reagents, known as scavengers, trap reactive cationic species generated in the process.[1][2]
Q2: Will the standard TFA-based cleavage cocktail also remove the Z (Benzyloxycarbonyl) group?
A2: No. The Z-group is stable under the acidic conditions of a standard TFA cleavage cocktail.[3] Its removal requires a separate step, typically catalytic hydrogenation (e.g., H₂ over a palladium catalyst).[4] This orthogonality allows for selective deprotection strategies in complex peptide synthesis.[3]
Q3: Which amino acid residues are most susceptible to side reactions during OtBu deprotection?
A3: Amino acids with nucleophilic side chains are highly susceptible to alkylation by the tert-butyl cation generated during cleavage. These include:
-
Tryptophan (Trp): The indole ring is very prone to tert-butylation.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt or oxidized.
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of S-tert-butylated Cys residues.
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.
Q4: What are scavengers and how do I choose the right ones?
A4: Scavengers are reagents added to the cleavage cocktail to "trap" reactive carbocations (like the tert-butyl cation) before they can modify sensitive amino acid residues. The choice of scavenger depends on the peptide sequence. Trialkylsilanes like Triisopropylsilane (TIS) are excellent general-purpose scavengers for tert-butyl cations. Water can also serve as an effective scavenger. For specific residues, other scavengers are recommended to prevent particular side reactions.
Troubleshooting Guide
Issue 1: Incomplete cleavage or deprotection observed in HPLC/LC-MS analysis.
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time | Some protecting groups, especially on sterically hindered residues, may require longer reaction times for complete removal. Extend the cleavage reaction time to 3-4 hours and re-analyze the crude product. |
| Insufficient Acid Concentration | In some cases, especially with complex peptides, a higher concentration of TFA may be needed. However, reducing TFA content can also be a strategy, though it risks incomplete deprotection of groups like Pbf on Arginine. Ensure a sufficient volume of the cleavage cocktail is used (typically 10-20 mL per gram of resin). |
| Poor Resin Swelling | The cleavage cocktail must be able to access all sites within the resin beads. Ensure the resin is adequately swelled in a suitable solvent (like DCM) before adding the cleavage cocktail. |
Issue 2: Presence of unexpected peaks or side products in HPLC/LC-MS.
| Possible Cause | Recommended Solution |
| Alkylation of Sensitive Residues | The tert-butyl cation has likely reacted with Trp, Met, Cys, or Tyr residues. Optimize your cleavage cocktail by including appropriate scavengers. Refer to the Scavenger Cocktail Composition table below for guidance. |
| Oxidation of Methionine | Methionine can be oxidized to methionine sulfoxide. Include scavengers like thioanisole or dimethyl sulfide (DMS) in your cocktail to prevent this. |
| Aspartimide Formation | Aspartic acid (Asp) residues can form a cyclic aspartimide intermediate, which can lead to epimerization or side reactions. While less related to the cleavage cocktail itself, using a different protecting group for Asp during synthesis (e.g., Fmoc-Asp(OMpe)-OH instead of Fmoc-Asp(OtBu)-OH) can mitigate this. |
| Re-attachment of Peptide to Resin | Peptides with C-terminal Trp or Met can sometimes re-attach to the resin linker during cleavage. Using a scavenger like ethanedithiol (EDT) can help prevent this. |
Data Presentation: Scavenger Cocktail Compositions
The selection of a cleavage cocktail is critical for success. The following table summarizes common cocktails and their applications. Always prepare cocktails fresh before use.
| Cocktail Name | Composition (v/v/w) | Primary Application & Notes |
| Standard (Reagent B) | TFA / TIS / H₂O (95 : 2.5 : 2.5) | A general-purpose cocktail for peptides without highly sensitive residues like Cys or Met. TIS is an effective scavenger for the tert-butyl cation. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr). |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2) | Specifically recommended for peptides containing Arginine residues protected with sulfonyl groups (e.g., Pbf, Pmc). Also effective for Trp-containing peptides. |
| Two-Step Cys Cocktail | Step 1 (30 min): TFA/TIS/H₂O/Thioanisole/DMS/DTT (70:5:5:10:10:1%) Step 2 (150 min): Add TFA to 80% | A specialized protocol designed to minimize S-tert-butylation of Cysteine residues. |
Experimental Protocols
This section provides a detailed, generalized protocol for the cleavage and deprotection of a peptide containing this compound from a solid-phase resin.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA)
-
Selected Scavengers (e.g., TIS, H₂O, Thioanisole, EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether (Et₂O)
-
Centrifuge tubes
-
Shaker or rotator
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to swell it and remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Caution: TFA is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment (PPE).
-
In a clean glass vial, prepare the desired cleavage cocktail by combining the reagents. For example, to make 10 mL of Standard Cocktail, mix 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL H₂O. Prepare the cocktail fresh immediately before use.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin (e.g., 2-5 mL for a 0.1 mmol synthesis).
-
Ensure the resin is fully suspended.
-
Agitate the mixture gently at room temperature for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the resin using a syringe filter or a fritted funnel and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin with a small, fresh volume of TFA (1-2 mL) and combine the filtrates to maximize recovery.
-
-
Peptide Precipitation:
-
In a separate, larger centrifuge tube, place approximately 30-40 mL of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
To maximize precipitation, store the ether suspension at -20°C for at least 30 minutes.
-
-
Washing and Drying:
-
Pellet the precipitated peptide by centrifugation (e.g., 3000 rpm for 5-10 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet by adding fresh cold ether (20-30 mL), vortexing briefly, and centrifuging again. Repeat this wash step two more times to remove residual TFA and scavengers.
-
After the final wash, decant the ether and dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) for analysis by HPLC and LC-MS.
-
Visualizations
Experimental Workflow
Caption: General workflow for peptide cleavage from solid-phase resin.
Mechanism of OtBu Deprotection and Scavenging
Caption: Acid-catalyzed removal of the OtBu group and subsequent scavenging.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common cleavage issues.
References
Technical Support Center: Monitoring Z-D-Glu(OtBu)-OH Coupling with the Ninhydrin Test
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for monitoring the Z-D-Glu(OtBu)-OH coupling reaction in solid-phase peptide synthesis (SPPS) using the ninhydrin test.
Troubleshooting Guide
This guide addresses common issues encountered during the ninhydrin test for the this compound coupling reaction.
| Problem | Possible Cause | Recommended Solution |
| False Positive Result (Blue Beads/Solution After Coupling) | Incomplete washing of the resin prior to the test, leaving residual deprotecting agent (e.g., piperidine). | Thoroughly wash the resin with dimethylformamide (DMF) and dichloromethane (DCM) before performing the ninhydrin test. |
| Premature cleavage of the Fmoc protecting group from the newly coupled amino acid due to excessive heating during the test. | Adhere strictly to the recommended heating time and temperature for the ninhydrin test (typically 100-110°C for 5 minutes).[1][2] | |
| Presence of primary amines in the solvents or reagents. | Use high-purity solvents and freshly prepared reagents. Pyridine, in particular, should be freshly distilled from ninhydrin.[1] | |
| Inconsistent or Ambiguous Color Development | Incomplete mixing of reagents with the resin beads. | Ensure the resin beads are fully suspended in the ninhydrin reagent mixture during heating. |
| Old or improperly prepared ninhydrin reagents. | Prepare fresh ninhydrin test solutions, especially the potassium cyanide solution, and store them appropriately.[1][2] | |
| Negative Result (Colorless) After Deprotection Step | Incomplete deprotection of the Fmoc group from the preceding amino acid. | Repeat the deprotection step and re-test with ninhydrin before proceeding with the this compound coupling. |
| The N-terminal amino acid is a secondary amine (e.g., proline). | The standard ninhydrin test gives a yellow or reddish-brown color for secondary amines, not the characteristic blue. For proline, an isatin test or chloranil test is recommended for a clear blue result. | |
| Slow or Incomplete Coupling of this compound | Steric hindrance from the bulky OtBu protecting group and the growing peptide chain. | Extend the coupling reaction time. Consider a second coupling step (double coupling). |
| Aggregation of the peptide chain on the resin. | Change the solvent to N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling reaction. | |
| Inefficient activation of this compound. | Use a more potent activating agent such as HATU or HCTU. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the ninhydrin test in monitoring peptide coupling?
A1: The ninhydrin test, also known as the Kaiser test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines. In solid-phase peptide synthesis, it is used to verify the completion of the coupling reaction. If the coupling is complete, there will be no free N-terminal primary amine on the growing peptide chain, and the test will be negative (colorless or yellow). If the coupling is incomplete, the unreacted primary amine will react with ninhydrin to produce a characteristic deep blue or purple color, known as Ruhemann's purple.
Q2: Are there any specific challenges associated with monitoring the coupling of this compound?
A2: The coupling of this compound is a standard procedure in peptide synthesis. While the tert-butyl (OtBu) protecting group is bulky, it does not typically interfere with the ninhydrin test itself. However, steric hindrance can sometimes lead to slower or incomplete coupling reactions. If a positive ninhydrin test is observed after the initial coupling, it indicates that the reaction has not gone to completion and requires troubleshooting, such as extending the reaction time or performing a second coupling.
Q3: How do I interpret the results of the ninhydrin test?
A3: The interpretation is based on the color of the resin beads and the solution after heating with the ninhydrin reagents.
| Observation | Interpretation | Action |
| Colorless or faint yellow beads and solution | Complete coupling (no free primary amines) | Proceed to the next deprotection step. |
| Intense blue or purple beads and solution | Incomplete or failed coupling | Repeat the coupling reaction (recouple). |
| Light blue solution with dark blue beads | Incomplete coupling | Recouple the amino acid. |
| Dark blue solution with colorless beads | Nearly complete coupling | Extend the coupling time or cap the unreacted amines. |
| Yellow or reddish-brown beads and solution | Indicates the presence of a secondary amine (e.g., proline) | This is a positive result for deprotection of a secondary amine. If observed after coupling, it indicates incomplete reaction. |
Q4: Can the ninhydrin test give a false positive result?
A4: Yes, false positives can occur. A common cause is the premature removal of the Fmoc protecting group by the pyridine in the ninhydrin reagents, especially with prolonged heating. Inadequate washing of the resin after the deprotection step can also leave residual piperidine, which will react with ninhydrin to give a false positive.
Q5: What should I do if the ninhydrin test is still positive after a second coupling of this compound?
A5: If a significant amount of unreacted amine remains after a second coupling, this may indicate peptide aggregation. At this point, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides. This is typically done using acetic anhydride and a base like pyridine or diisopropylethylamine (DIPEA).
Experimental Protocols
Detailed Protocol for the Kaiser (Ninhydrin) Test
This protocol is adapted from standard procedures for solid-phase peptide synthesis.
Reagent Preparation:
-
Reagent A:
-
Dissolve 16.5 mg of potassium cyanide (KCN) in 25 mL of deionized water.
-
Dilute 1.0 mL of this solution with 49 mL of pyridine (freshly distilled from ninhydrin).
-
Store in a labeled reagent bottle.
-
-
Reagent B:
-
Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Store in a labeled reagent bottle.
-
-
Reagent C:
-
Dissolve 40 g of phenol in 20 mL of n-butanol.
-
Store in a labeled reagent bottle.
-
Test Procedure:
-
After the coupling reaction, wash the resin beads thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
Transfer a small sample of the resin (approximately 10-15 beads) to a small, clean test tube.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.
-
Heat the test tube in a heating block or a boiling water bath at 100-110°C for 5 minutes.
-
Remove the test tube and observe the color of the beads and the solution against a white background.
Visualizations
References
Technical Support Center: Z-D-Glu(OtBu)-OH Peptide Synthesis
Welcome to the technical support center for Z-D-Glu(OtBu)-OH peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve synthesis yield and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of peptides containing this compound.
Issue 1: Low Overall Yield After Cleavage and Purification
A diminished final yield can be attributed to several factors throughout the synthesis process. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low peptide yield.
Issue 2: Incomplete Coupling of this compound
Incomplete coupling is a frequent cause of deletion sequences, leading to a lower yield of the target peptide.
Symptoms:
-
Presence of deletion sequences (M-X Da) in mass spectrometry analysis.
-
Positive Kaiser test after the coupling step, indicating free primary amines.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance | The bulky Z (benzyloxycarbonyl) and OtBu (tert-butyl) protecting groups can sterically hinder the coupling reaction. Use a more powerful coupling reagent like HATU, HCTU, or COMU. Consider a "double coupling" by repeating the coupling step with fresh reagents. |
| Suboptimal Activation | Ensure proper pre-activation of the amino acid before adding it to the resin. The pre-activation time can vary depending on the coupling reagent used. |
| Poor Resin Swelling | Inadequate resin swelling can limit the accessibility of reactive sites. Ensure the resin is fully swollen in a suitable solvent like DMF or NMP before coupling. |
| Peptide Aggregation | The growing peptide chain may form secondary structures, hindering reagent access. Consider using structure-disrupting solvents or additives. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound and how can they be minimized?
A1: The two most common side reactions are pyroglutamate formation and aspartimide formation.
-
Pyroglutamate Formation: The N-terminal this compound can cyclize to form a pyroglutamate residue, especially during prolonged exposure to basic conditions or upon repeated TFA treatments for Boc-SPPS. This results in a mass loss of 18 Da. To minimize this, keep the exposure to basic conditions as short as possible. The addition of HOBt to the deprotection solution can also help suppress this side reaction.
-
Aspartimide Formation: Although less common with glutamic acid than aspartic acid, the side-chain tert-butyl ester can undergo base-catalyzed cyclization to form an aspartimide intermediate.[1][2] This is particularly relevant in Fmoc-based SPPS where piperidine is used for deprotection.[3][4] This can lead to racemization and the formation of β-peptide linkages upon ring-opening.[4] To mitigate this, minimize the time the peptide is exposed to piperidine and consider using a less basic deprotection cocktail if this side reaction is significant.
Signaling Pathway of Aspartimide Formation
Caption: Pathway of aspartimide formation and subsequent side products.
Q2: Which coupling reagent is best for this compound?
A2: The choice of coupling reagent significantly impacts the coupling efficiency, especially for sterically hindered amino acids like this compound. While standard carbodiimide reagents like DIC/HOBt can be used, more potent uronium or phosphonium salt-based reagents are generally recommended to achieve higher yields.
Comparison of Common Coupling Reagents
| Coupling Reagent | Relative Reactivity | Advantages | Disadvantages |
| DIC/HOBt | Standard | Cost-effective, low racemization. | May result in lower yields for sterically hindered couplings. |
| HBTU/TBTU | High | Widely used, efficient. | Can cause guanidinylation of the N-terminus if used in excess. |
| HATU/HCTU | Very High | Faster reaction rates, less epimerization, excellent for difficult couplings. | More expensive. HATU can also cause guanidinylation. |
| COMU | Very High | High coupling efficiency, safer alternative to benzotriazole-based reagents. | Can be less stable in DMF over time. |
Q3: Can I perform a "double coupling" for this compound?
A3: Yes, a "double coupling" is a highly recommended strategy to improve the yield when incorporating this compound or other sterically hindered amino acids. After the initial coupling reaction, the vessel is drained, and a fresh solution of the activated amino acid is added for a second coupling cycle. This helps to drive the reaction to completion and minimize the formation of deletion sequences.
Q4: How can I monitor the coupling efficiency of this compound on-resin?
A4: The Kaiser test is a reliable qualitative method to monitor for the presence of free primary amines on the resin. After the coupling step, a small sample of resin beads is taken and subjected to the Kaiser test. A yellow or colorless result indicates a complete coupling (no free primary amines), while a blue or purple color signifies an incomplete reaction. Note that the Kaiser test is not suitable for N-terminal proline residues.
Experimental Protocols
Protocol: Standard Coupling of this compound using HATU
This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine using HATU as the activating agent.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform a Kaiser test to confirm the presence of free primary amines (positive blue result).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, consider performing a second coupling (double coupling) by repeating steps 2 and 3.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and then DMF (3 times) to remove any unreacted reagents and byproducts.
-
Experimental Workflow
Caption: Standard workflow for coupling this compound.
References
z-d-Glu(otbu)-oh storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Z-D-Glu(OtBu)-OH, along with troubleshooting guides and answers to frequently asked questions related to its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, it is recommended to store this compound desiccated at -20°C.[1] For shorter periods, storage at 2-8°C is also acceptable.[] Always refer to the supplier's certificate of analysis for lot-specific recommendations.
Q2: What is the proper way to handle this compound in the lab?
A2: this compound should be handled in a well-ventilated area.[3] Standard personal protective equipment (PPE), including splash goggles, gloves, and a dust respirator, should be worn to avoid inhalation and contact with skin and eyes.[4] Avoid creating dust and keep the compound away from heat and sources of ignition.[5]
Q3: What is the shelf life and stability of this compound?
A3: The compound is stable under recommended storage conditions. If a retest or expiration date is not provided on the certificate of analysis, a standard warranty of one year from the date of shipment is often applicable, provided it is stored correctly. To ensure optimal performance, it is best to use it within this timeframe.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in various organic solvents, including Dimethylformamide (DMF), Dichloromethane (DCM), Chloroform, Dimethyl Sulfoxide (DMSO), and Acetone.
Q5: What are the primary applications of this compound?
A5: this compound is a protected amino acid derivative primarily used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Z (benzyloxycarbonyl) group protects the N-terminus, while the OtBu (tert-butyl ester) group protects the side-chain carboxyl group, allowing for controlled, stepwise assembly of peptide chains.
Quantitative Data Summary
For quick reference, the following tables summarize key quantitative and qualitative data for this compound.
Table 1: Storage and Handling Specifications
| Parameter | Recommendation | Citations |
| Long-Term Storage | Desiccate at -20°C | |
| Short-Term Storage | Store at 2-8°C or ≤5°C | |
| Handling Environment | Use in a well-ventilated area | |
| PPE | Splash goggles, gloves, dust respirator | |
| Conditions to Avoid | Heat, sources of ignition, strong oxidizing agents |
Table 2: Physical and Chemical Properties
| Property | Value | Citations |
| Chemical Formula | C₁₇H₂₃NO₆ | |
| Molecular Weight | 337.4 g/mol | |
| Appearance | White to off-white powder | |
| Synonyms | Cbthis compound, Nα-Cbz-D-glutamic acid γ-tert-butyl ester |
Table 3: Solubility Profile
| Solvent | Solubility | Citations |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Chloroform | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Acetone | Soluble | |
| Ethyl Acetate | Soluble |
Experimental Protocols
General Protocol for Manual Coupling of this compound in SPPS
This protocol outlines a standard procedure for incorporating a this compound residue into a growing peptide chain on a solid support.
Materials:
-
Resin with N-terminal deprotected peptide
-
This compound
-
Coupling Reagent (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA/DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Perform a Kaiser test to confirm the presence of free primary amines on the resin. A positive test (blue beads) is required to proceed.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of the coupling reagent (e.g., HBTU) in anhydrous DMF.
-
Add 6 equivalents of DIPEA to the solution and mix thoroughly.
-
Allow the activation to proceed for 10-15 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. Reaction time may need optimization based on the specific peptide sequence.
-
-
Monitoring and Washing:
-
After the coupling period, take a small sample of the resin beads and perform a Kaiser test to monitor for reaction completion.
-
A negative result (yellow beads) indicates that the coupling is complete.
-
If the test is positive, the coupling reaction can be extended or repeated.
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next step in the synthesis.
-
Troubleshooting and Visualization
Common Experimental Issues (Q&A)
Q1: My coupling reaction with this compound is incomplete, as indicated by a positive Kaiser test. What should I do?
A1: Incomplete coupling can be caused by several factors. First, ensure your DMF is amine-free, as contaminants can interfere with the reaction. You can try double coupling by repeating the coupling step with a fresh solution of activated this compound. Alternatively, extending the initial coupling time or using a more potent coupling reagent like HATU may improve efficiency. Aggregation of the growing peptide chain can also hinder coupling; washing the resin with chaotropic salts may help disrupt secondary structures.
Q2: I'm observing a lower than expected yield after cleaving my peptide from the resin. Could the this compound residue be the cause?
A2: While yield issues can arise from many steps, the protecting groups on this compound are generally robust. The Z-group is stable to the mild acidolysis used for standard Fmoc-SPPS cleavage and requires catalytic hydrogenation for removal. The OtBu group is cleaved by trifluoroacetic acid (TFA). Ensure your final cleavage cocktail and duration are appropriate for all protecting groups on your peptide. Incomplete deprotection or premature cleavage during synthesis cycles can lead to a complex mixture of products and lower the yield of the desired peptide.
Q3: How can I avoid side reactions related to the glutamic acid side chain during synthesis?
A3: The tert-butyl (OtBu) ester on the glutamic acid side chain is highly effective at preventing side reactions under standard Fmoc-SPPS conditions. It is stable to the basic conditions used for Fmoc deprotection. A critical issue with other protected forms of aspartic or glutamic acid can be aspartimide formation, but the OtBu group is designed to minimize this. Using high-quality reagents and optimized coupling protocols is the best practice to ensure side reactions are minimized.
Logical Workflow Diagram
The following diagram illustrates the typical cycle for incorporating a this compound unit in a solid-phase peptide synthesis workflow.
Caption: Workflow for a single coupling cycle using this compound in SPPS.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues encountered during peptide synthesis.
Caption: Decision tree for troubleshooting peptide synthesis failures.
References
Validation & Comparative
A Head-to-Head Comparison: Z-D-Glu(OtBu)-OH vs. Fmoc-D-Glu(OtBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Protected D-Glutamic Acid Derivative for Your Peptide Synthesis Strategy.
In the precise and demanding field of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success, directly impacting yield, purity, and the feasibility of the overall synthetic strategy. For the incorporation of D-glutamic acid, two commonly employed derivatives are Z-D-Glu(OtBu)-OH and Fmoc-D-Glu(OtBu)-OH. This guide provides a comprehensive, data-driven comparison of these two reagents, enabling an informed choice for your specific research and development needs.
The core difference between these two building blocks lies in the N-α-protecting group: the benzyloxycarbonyl (Z) group versus the 9-fluorenylmethoxycarbonyl (Fmoc) group. This distinction dictates the deprotection chemistry and, consequently, the entire synthesis strategy, be it in solution or on a solid phase.
At a Glance: Key Performance and Strategic Differences
The following table summarizes the fundamental differences in the application and performance of this compound and Fmoc-D-Glu(OtBu)-OH.
| Feature | This compound | Fmoc-D-Glu(OtBu)-OH |
| N-α Protecting Group | Benzyloxycarbonyl (Z or Cbz) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Primary Synthesis Phase | Solution-Phase Peptide Synthesis (SPPS) | Solid-Phase Peptide Synthesis (SPPS) |
| N-α Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd/C) or strong acids (e.g., HBr/AcOH)[1] | Mild base (typically 20% piperidine in DMF)[2] |
| Side-Chain Protection | tert-Butyl (OtBu) | tert-Butyl (OtBu) |
| Side-Chain Deprotection | Strong acid (e.g., Trifluoroacetic acid - TFA) | Strong acid (e.g., Trifluoroacetic acid - TFA)[3] |
| Orthogonality | Z-group is stable to mild acid used for OtBu removal in specific contexts; OtBu is stable to hydrogenation. | Fmoc and OtBu groups are fully orthogonal.[4] |
| Common Side Reactions | Incomplete hydrogenation, catalyst poisoning. | Aspartimide formation, diketopiperazine formation.[2] |
| Automation Compatibility | Limited; primarily for manual solution-phase synthesis. | High; the standard for automated SPPS. |
Quantitative Performance Comparison
| Parameter | This compound (in Solution Phase) | Fmoc-D-Glu(OtBu)-OH (in Solid Phase) | Key Advantage |
| Coupling Efficiency | >98% (with purification of intermediates) | >99% (driven by excess reagents) | Fmoc: Higher per-cycle efficiency in SPPS. |
| Overall Crude Peptide Yield | Highly variable, dependent on peptide length and solubility | 50-80% (sequence-dependent) | Fmoc: More predictable yields for longer peptides. |
| Purity of Crude Peptide | Generally high after intermediate purifications | 50-70% (impurities are often deletion sequences) | Z: Higher purity of intermediates. |
| Final Purity after HPLC | >95% | >95% | Both can achieve high purity after purification. |
| Racemization Risk | Low, Z-group is known to suppress racemization. | Low with standard coupling reagents. | Both are generally effective in preventing racemization. |
Strategic Application Workflows
The choice between Z- and Fmoc-protection dictates fundamentally different approaches to peptide synthesis. The Fmoc/tBu strategy is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) due to its mild deprotection conditions and amenability to automation. The Z-group, while a more traditional choice, retains its utility in solution-phase synthesis, particularly for the preparation of peptide fragments that can be later condensed.
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.
Caption: A representative workflow for solution-phase peptide synthesis utilizing a Z-protected amino acid.
Detailed Experimental Protocols
Protocol 1: Incorporation of Fmoc-D-Glu(OtBu)-OH in Automated SPPS
This protocol describes a standard cycle for the incorporation of Fmoc-D-Glu(OtBu)-OH into a growing peptide chain on a solid support using an automated peptide synthesizer.
-
Resin Swelling: The peptide-resin is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF. This is typically performed in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete deprotection.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Activation and Coupling:
-
In a separate vial, Fmoc-D-Glu(OtBu)-OH (typically 3-5 equivalents relative to the resin loading) is pre-activated. A common activation solution consists of a coupling reagent like HBTU (0.95 equivalents relative to the amino acid) and a base such as N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid) in DMF.
-
The activated amino acid solution is added to the reaction vessel containing the deprotected peptide-resin.
-
The coupling reaction is allowed to proceed for a specified time (e.g., 30-60 minutes). The completeness of the reaction can be monitored by a qualitative ninhydrin (Kaiser) test.
-
-
Washing: The resin is washed extensively with DMF to remove excess reagents and by-products.
-
Cycle Repetition: The process is repeated for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu of the D-glutamic acid) are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., TFA/triisopropylsilane/water; 95:2.5:2.5).
Protocol 2: Incorporation of this compound in Solution-Phase Synthesis (Fragment Condensation)
This protocol outlines the coupling of this compound to a peptide fragment with a free N-terminus in solution.
-
Preparation of Reactants:
-
Dissolve the N-terminally deprotected peptide fragment (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane - DCM or DMF).
-
In a separate flask, dissolve this compound (1.1 equivalents), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in the same anhydrous solvent.
-
-
Activation: Stir the this compound solution at 0°C for approximately 20 minutes to form the activated ester.
-
Coupling: Add the activated this compound solution to the peptide fragment solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: The progress of the coupling reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification:
-
Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove water-soluble reagents and by-products.
-
The organic layer is dried and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash chromatography or recrystallization to yield the pure Z-protected peptide.
-
-
Selective Deprotection (if required):
-
Z-group removal: The Z-group can be removed by catalytic hydrogenation (e.g., H₂ over 10% Pd/C in methanol) to expose the N-terminus for further elongation.
-
OtBu-group removal: The OtBu group is stable to these conditions and would be removed in a final acidolysis step.
-
Signaling Pathway Visualization: Glutamate Receptor Signaling
Peptides containing D-glutamic acid can be designed as antagonists or modulators of glutamate receptors, which are crucial for excitatory neurotransmission in the central nervous system. Understanding the glutamate signaling pathway is therefore highly relevant.
Caption: A simplified diagram of the glutamate receptor signaling pathway at a synapse.
Conclusion and Recommendations
The choice between this compound and Fmoc-D-Glu(OtBu)-OH is primarily dictated by the intended synthesis methodology.
Fmoc-D-Glu(OtBu)-OH is the unequivocal choice for modern Solid-Phase Peptide Synthesis (SPPS). Its compatibility with automated synthesizers, the mild, orthogonal deprotection conditions, and the vast body of literature and established protocols make it the industry and academic standard for routine and complex peptide synthesis.
This compound remains a valuable reagent for specific applications in solution-phase synthesis. It is particularly well-suited for the synthesis of short peptide fragments that may be difficult to prepare on a solid support or are intended for use in convergent synthesis strategies where fragments are coupled in solution.
For the vast majority of researchers, scientists, and drug development professionals engaged in the synthesis of peptides, Fmoc-D-Glu(OtBu)-OH offers a more efficient, scalable, and versatile solution.
References
A Comparative Guide to Coupling Reagents for Z-D-Glu(OtBu)-OH Incorporation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient incorporation of protected amino acids is paramount to achieving high yields and purity of the final peptide. The choice of coupling reagent is a critical determinant of success, particularly for residues that may present steric hindrance or other challenges. This guide provides an objective comparison of three commonly used coupling reagents—HATU, HBTU, and DIC/HOBt—for the incorporation of Z-D-Glu(OtBu)-OH, a key building block in the synthesis of many peptide-based therapeutics.
Performance Comparison
The selection of a coupling reagent directly impacts coupling efficiency, reaction time, and the potential for side reactions, most notably racemization. While direct comparative studies for the incorporation of this compound are not extensively available in peer-reviewed literature, performance can be extrapolated from studies on similarly structured and sterically hindered amino acids.
| Coupling Reagent | Relative Efficiency & Speed | Advantages | Disadvantages | Representative Purity |
| HATU | Very High & Fast | Superior for hindered amino acids; Low racemization potential.[1] | Higher cost; Potential for side reactions if used in excess. | >95% |
| HBTU | High & Fast | Good efficiency for standard couplings; More cost-effective than HATU.[1] | Generally less effective than HATU for difficult couplings; Higher potential for racemization compared to HATU. | ~90-95% |
| DIC/HOBt | Moderate & Slower | Cost-effective; Readily available. | Slower reaction times; Dicyclohexylurea (DCU) byproduct can be difficult to remove in solution-phase synthesis (DIC is preferred for SPPS as the urea is more soluble).[1] | ~90% |
Note: The purity percentages are representative and can vary depending on the specific peptide sequence, resin, and reaction conditions.
Mechanistic Overview
The fundamental role of a coupling reagent is to activate the carboxylic acid of the incoming amino acid, facilitating its reaction with the free amine of the growing peptide chain on the solid support.
HATU and HBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are aminium/uronium-based reagents that form highly reactive activated esters. HATU is derived from HOAt (1-hydroxy-7-azabenzotriazole), which is more reactive and provides better racemization suppression than the HOBt (1-hydroxybenzotriazole) moiety in HBTU.[1] This increased reactivity makes HATU particularly effective for sterically hindered amino acids.
DIC/HOBt
Diisopropylcarbodiimide (DIC) is a carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization. The addition of HOBt traps the activated acid as an HOBt-ester, which is less reactive but also less susceptible to racemization, providing a balance between reaction rate and chiral purity.[1]
Experimental Protocols
The following are generalized protocols for the coupling of this compound in manual solid-phase peptide synthesis. It is recommended to perform a test coupling to optimize conditions for a specific peptide sequence.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
References
A Comparative Guide to the Orthogonal Deprotection of Z and OtBu Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of chemical synthesis, particularly in peptide and complex molecule manufacturing, the strategic use of protecting groups is paramount. The ability to selectively unmask functional groups in the presence of others, a concept known as orthogonality, is a cornerstone of modern synthetic chemistry. This guide provides a comprehensive comparison of the deprotection strategies for two commonly employed protecting groups: the benzyloxycarbonyl (Z or Cbz) group for amines and the tert-butyl (OtBu) ester for carboxylic acids. We present a detailed analysis of their orthogonal relationship, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic endeavors.
The Principle of Orthogonality: Z vs. OtBu
The Z and OtBu groups form a classic orthogonal pair. The Z group is labile to hydrogenolysis and strong acids, while the OtBu group is cleaved under acidic conditions.[1] This difference in chemical stability allows for the selective removal of one group while the other remains intact, providing precise control over the synthetic route.[1]
The Z group, typically protecting an amine, is stable under the acidic conditions required for OtBu deprotection. Conversely, the OtBu group is stable under the neutral conditions of catalytic hydrogenation used to remove the Z group. This mutual exclusivity in deprotection conditions is the essence of their orthogonality.
Comparative Deprotection Data
The following tables summarize the quantitative data for the deprotection of Z and OtBu groups under various conditions, providing a clear comparison of reagents, reaction times, and reported yields.
Table 1: Deprotection of Benzyloxycarbonyl (Z) Group
| Reagent/Method | Substrate Example | Solvent | Temperature | Time | Yield (%) | Reference |
| H₂ (1 atm), 10% Pd/C | Z-L-Lys-Gly ester | Methanol | Room Temp. | 24 h | Good | [2] |
| H₂ (balloon), Pd/C | Z-Thr(tBu)-OtBu | Methanol | Room Temp. | Varies | High | [3] |
| Ammonium formate, Magnesium | N-Bn amino derivatives | Methanol | Room Temp. | Varies | High | [4] |
| 33% HBr in Acetic Acid | Benzyl (2-(aminooxy)ethyl)carbamate | Acetic Acid | Room Temp. | Varies | - | |
| Isopropanol hydrochloride | Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | IPA | 65-75°C | 4 h | - |
Table 2: Deprotection of tert-Butyl (OtBu) Ester Group
| Reagent/Method | Substrate Example | Solvent | Temperature | Time | Yield (%) | Reference |
| 95% TFA in water | Z-Thr(tBu)-OtBu | Dichloromethane | 0°C to Room Temp. | Varies | High | |
| TFA/TIS/H₂O (95:2.5:2.5) | Peptide-resin | - | Room Temp. | 1-2 h | - | |
| 75% TFA in cleavage mixture | Cys-containing peptide | - | Room Temp. | Varies | - | |
| Tris(4-bromophenyl)amminium radical cation (Magic Blue), Triethylsilane | tert-butyl esters | Acetonitrile | Room Temp. | < 40 min | up to 95% | |
| ZnBr₂ | α-amino esters | Dichloromethane | Room Temp. | Varies | Good | |
| CeCl₃·7H₂O, NaI | N-Boc-protected tert-butyl ester amino acids | Acetonitrile | Room Temp. | - | High | |
| 0.1 N HCl in HFIP | Fmoc-Asp(OtBu)-OH | Hexafluoroisopropanol | Room Temp. | 4 h | Quantitative | |
| FeCl₃ | Fmoc-Asp(OtBu)-OMe | Dichloromethane | Room Temp. | Varies | up to 80% |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis of Z Group
This protocol describes a general procedure for the deprotection of a Z-protected amine using catalytic hydrogenation.
Materials:
-
Z-protected substrate
-
10% Palladium on carbon (Pd/C) catalyst (typically 10 mol%)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction flask
-
Stirring apparatus
Procedure:
-
Dissolve the Z-protected substrate in methanol in a reaction flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and purge with an inert gas to remove air.
-
Introduce hydrogen gas to the reaction vessel. For atmospheric pressure hydrogenation, a balloon filled with hydrogen is sufficient. For higher pressures, a Parr hydrogenator is used.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Acid-Catalyzed Deprotection of OtBu Group with TFA
This protocol provides a general method for the cleavage of an OtBu ester using trifluoroacetic acid (TFA).
Materials:
-
OtBu-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Rotary evaporator
-
Reaction flask
-
Ice bath
Procedure:
-
Dissolve the OtBu-protected substrate in anhydrous dichloromethane in a reaction flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a pre-prepared cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5 v/v/v). The scavengers are crucial to trap the reactive tert-butyl cations generated during the reaction, preventing side reactions with sensitive residues like Cysteine, Tryptophan, and Methionine.
-
Stir the reaction mixture at 0°C and allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.
-
The crude product can then be purified by standard methods such as crystallization or chromatography.
Orthogonal Deprotection Workflow
The following diagram illustrates the orthogonal relationship between the deprotection of Z and OtBu groups, showcasing the selective removal of each protecting group.
Caption: Orthogonal deprotection of Z and OtBu groups.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the decision-making process for selecting a deprotection strategy and a typical experimental workflow.
Caption: Decision tree for selecting a deprotection strategy.
Caption: General experimental workflow for deprotection.
Conclusion
The Z and OtBu protecting groups offer a robust and versatile orthogonal system for the synthesis of complex molecules. The distinct conditions required for their removal—hydrogenolysis for Z and acidolysis for OtBu—allow for a high degree of control and selectivity. By understanding the underlying chemistry and having access to reliable experimental protocols, researchers can confidently employ this orthogonal strategy to achieve their synthetic goals. The data and protocols presented in this guide serve as a valuable resource for optimizing deprotection steps and mitigating potential side reactions, ultimately contributing to more efficient and successful synthetic outcomes.
References
Mass Spectrometry Analysis of Z-D-Glu(OtBu)-OH Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount. This guide provides a comparative overview of mass spectrometry techniques for the analysis of peptides containing the protected amino acid Z-D-Glu(OtBu)-OH. We will delve into common ionization and fragmentation methods, offering supporting data and detailed experimental protocols to aid in analytical method development and data interpretation.
The incorporation of non-standard amino acids with protecting groups, such as the Z (benzyloxycarbonyl) group on the N-terminus and the OtBu (tert-butyl) ester on the side chain of glutamic acid, is a common strategy in peptide synthesis to control reaction chemistry. Verifying the successful incorporation and determining the precise mass and structure of the final peptide requires robust analytical techniques, with mass spectrometry being the gold standard.
Comparison of Ionization Techniques: ESI vs. MALDI
The two most prevalent soft ionization techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The choice between them depends on the specific analytical needs, sample complexity, and desired throughput.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Peptides in solution are aerosolized and charged in a strong electric field. | Peptides are co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization. |
| Typical Charge State | Produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). | Primarily generates singly charged ions ([M+H]⁺). |
| Sample Introduction | Typically coupled with liquid chromatography (LC) for online separation and analysis of complex mixtures. | Samples are spotted onto a target plate, allowing for high-throughput analysis of multiple samples. |
| Tolerance to Salts | Low tolerance; salts can suppress the analyte signal. | Higher tolerance to salts and buffers compared to ESI. |
| Applications | Ideal for analyzing complex peptide mixtures and for hyphenated techniques like LC-MS. | Well-suited for rapid screening, imaging mass spectrometry, and analysis of simpler peptide mixtures. |
Fragmentation Analysis: Unraveling Peptide Structure with Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is indispensable for obtaining structural information, including the amino acid sequence of a peptide. This is achieved by isolating a specific peptide ion (the precursor ion) and inducing its fragmentation into smaller product ions. The resulting fragmentation pattern provides a fingerprint of the peptide's sequence and modifications. The two most common fragmentation methods are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).
A key fragmentation pathway for peptides containing a tert-butyl ester, such as this compound, is the neutral loss of isobutylene (56 Da). This occurs through a process known as the McLafferty rearrangement.
Fragmentation of the Tert-Butyl (OtBu) Protecting Group
The presence of the OtBu group on the side chain of glutamic acid introduces a characteristic fragmentation pattern. Under CID conditions, the tert-butyl group is readily lost as isobutylene (a neutral loss of 56 Da) from the precursor ion. This is a highly favorable pathway and often results in a prominent peak in the MS/MS spectrum.
Caption: Fragmentation of the OtBu group.
Comparison of Fragmentation Techniques: CID vs. ETD
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Mechanism | Precursor ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide backbone (amide bonds). | Precursor ions react with radical anions, inducing fragmentation of the peptide backbone without significant vibrational excitation. |
| Fragment Ions | Primarily produces b- and y-type ions. | Generates mainly c- and z-type ions. |
| Effect on Protecting Groups | Can lead to the loss of labile protecting groups like OtBu. | Tends to preserve post-translational modifications and acid-labile protecting groups. |
| Peptide Charge State | Effective for doubly and triply charged precursors. | More efficient for multiply charged precursors (≥2+). |
| Sequence Coverage | May provide incomplete sequence information for longer peptides. | Often yields more extensive sequence coverage, especially for larger peptides. |
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
-
Peptide Solubilization: Dissolve the this compound containing peptide in a suitable solvent system. A common starting point is a mixture of water, acetonitrile, and an acid (e.g., 0.1% formic acid or acetic acid) to facilitate ionization.
-
Concentration Adjustment: Dilute the peptide solution to a final concentration appropriate for the mass spectrometer being used, typically in the low micromolar to nanomolar range.
-
Desalting (if necessary): If the peptide sample contains high concentrations of non-volatile salts, use a C18 ZipTip or a similar solid-phase extraction method to desalt the sample prior to analysis.
Electrospray Ionization (ESI) Mass Spectrometry Protocol
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.
-
Infusion: For direct analysis, infuse the sample solution at a flow rate of 1-10 µL/min.
-
LC-MS/MS: For complex samples, couple the ESI source to a liquid chromatography system. Use a C18 reversed-phase column with a gradient of increasing acetonitrile in water (both containing 0.1% formic acid) to separate the peptides before they enter the mass spectrometer.
-
MS Scan: Acquire full scan MS spectra to determine the m/z of the precursor ion(s).
-
MS/MS Scan: Select the precursor ion of interest and perform MS/MS analysis using CID or ETD to obtain fragment ion spectra.
MALDI-TOF Mass Spectrometry Protocol
-
Matrix Selection: Choose an appropriate matrix for peptide analysis, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).
-
Sample Spotting: Mix the peptide solution with the matrix solution (typically in a 1:1 ratio) and spot 1 µL of the mixture onto the MALDI target plate. Allow the spot to air dry, forming co-crystals of the peptide and matrix.
-
Data Acquisition: Acquire mass spectra in reflectron mode for higher mass accuracy.
-
MS/MS (LIFT): For fragmentation analysis, use the LIFT functionality (or post-source decay, PSD) of the MALDI-TOF/TOF instrument to obtain fragment ion spectra.
Experimental Workflow
The general workflow for the mass spectrometric analysis of a this compound peptide is illustrated below.
A Comparative Guide to Validating Z-d-Glu(otbu)-oh Incorporation: Edman Degradation vs. Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate incorporation of modified amino acids is paramount to ensure the desired structure and function of the final product. This guide provides a comprehensive comparison of two gold-standard techniques, Edman degradation and mass spectrometry, for validating the incorporation of the protected amino acid derivative Z-d-Glu(otbu)-oh. We will delve into the experimental protocols, present comparative data, and offer insights to help you select the most appropriate method for your research needs.
At a Glance: Edman Degradation vs. Mass Spectrometry
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical degradation of the N-terminal amino acid. | Measurement of mass-to-charge ratio and fragmentation pattern. |
| Sample Requirement | Purified peptide with a free N-terminus. | Can analyze complex mixtures. |
| Throughput | Low, one sample at a time. | High, suitable for multiple samples. |
| Information Obtained | Direct N-terminal sequence. | Peptide mass, sequence, and post-translational modifications. |
| Handling of this compound | Requires prior removal of the N-terminal Z-group. The OtBu group is cleaved during the sequencing cycle. | Can analyze the intact protected peptide. Provides information on the protecting groups through mass shifts and fragmentation. |
| Sensitivity | Picomole range. | Femtomole to attomole range. |
| Confirmation | Comparison of PTH-derivative retention time with a standard. | High-resolution mass accuracy and characteristic fragmentation pattern. |
Edman Degradation: The Sequential Approach
Edman degradation has long been the definitive method for determining the N-terminal sequence of a peptide.[1][2] The process involves a series of chemical reactions that sequentially remove one amino acid at a time from the amino end of a peptide, which is then identified.
Experimental Protocol for Edman Degradation of a Peptide Containing this compound
A critical prerequisite for Edman degradation is a free N-terminal amino group.[2] The benzyloxycarbonyl (Z) group on this compound blocks this position and must be removed prior to sequencing.
1. N-terminal Deprotection (Z-group removal):
-
Reagents: Palladium on carbon (Pd/C) catalyst (5-10% w/w), Hydrogen source (e.g., hydrogen gas, formic acid, or ammonium formate), and a suitable solvent (e.g., methanol, ethanol, or DMF).
-
Procedure:
-
Dissolve the peptide in the chosen solvent.
-
Add the Pd/C catalyst.
-
Introduce the hydrogen source and stir the reaction at room temperature.
-
Monitor the reaction by a suitable method (e.g., TLC or LC-MS) to confirm the removal of the Z-group.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Lyophilize the peptide to obtain the deprotected product.
-
2. Edman Degradation Sequencing:
-
Instrumentation: Automated protein sequencer.
-
Principle: The deprotected peptide is subjected to automated Edman degradation cycles. In each cycle, the N-terminal amino acid is reacted with phenyl isothiocyanate (PITC), cleaved from the peptide chain with trifluoroacetic acid (TFA), and converted into a stable phenylthiohydantoin (PTH)-amino acid derivative.
-
Analysis: The resulting PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known standards.
Expected Outcome for d-Glu(otbu)-oh:
The tert-butyl (OtBu) protecting group on the side chain of glutamic acid is labile to the acidic conditions (TFA) used in the cleavage step of the Edman cycle. Therefore, the OtBu group will be removed during the sequencing process. The identified residue will be the PTH derivative of d-glutamic acid (PTH-d-Glu). To confirm this, a commercially available or synthesized PTH-d-Glu standard is required for co-elution analysis in HPLC.
Workflow for Edman Degradation Validation
Mass Spectrometry: A Mass-Based Approach
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful and high-throughput technique for peptide analysis. It provides information on the peptide's mass, sequence, and any modifications, including protecting groups.
Experimental Protocol for LC-MS/MS Analysis
Unlike Edman degradation, mass spectrometry can directly analyze the peptide with its protecting groups intact.
1. Sample Preparation:
-
The peptide sample is dissolved in a solvent compatible with LC-MS, typically a mixture of water and acetonitrile with a small amount of formic acid.
2. LC-MS/MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Procedure:
-
The peptide is injected onto a reverse-phase HPLC column and separated from impurities.
-
The eluted peptide is ionized (typically by electrospray ionization, ESI) and enters the mass spectrometer.
-
An initial full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact peptide. The presence of the Z (+134 Da) and OtBu (+56 Da) groups will be reflected in this mass.
-
The precursor ion corresponding to the protected peptide is selected and subjected to fragmentation (e.g., by collision-induced dissociation, CID).
-
A tandem mass spectrum (MS2) is acquired, showing the m/z of the fragment ions.
-
3. Data Analysis:
-
The MS/MS spectrum is analyzed to deduce the peptide sequence. The fragmentation of the peptide backbone results in a series of b- and y-ions, from which the amino acid sequence can be read.
-
The presence of the d-Glu(otbu)-oh residue is confirmed by a mass difference between adjacent fragment ions corresponding to the mass of this modified amino acid.
-
The protecting groups will also influence the fragmentation pattern. A characteristic neutral loss of 56 Da, corresponding to the loss of isobutylene from the OtBu group, is expected. The Z-group may also produce characteristic fragment ions.
Fragmentation Pathway in Mass Spectrometry
Head-to-Head Comparison: Performance and Considerations
| Aspect | Edman Degradation | Mass Spectrometry |
| Accuracy | High for N-terminal sequence determination. | High mass accuracy provides confident identification. |
| Confirmation of d-isomer | Cannot distinguish between d- and l-isomers. | Cannot distinguish between d- and l-isomers without chiral separation. |
| Side Reactions/Interferences | Incomplete Z-group removal can block sequencing. Side reactions during Edman chemistry can reduce yield. | Ion suppression from complex mixtures can affect detection. In-source fragmentation can complicate spectra. |
| Cost & Speed | Slower, more labor-intensive, and requires dedicated instrumentation. | Faster, high-throughput, but with higher initial instrument cost. |
Conclusion: Choosing the Right Tool for the Job
Both Edman degradation and mass spectrometry are powerful techniques for validating the incorporation of this compound into a synthetic peptide.
Edman degradation , while being a more traditional and lower-throughput method, provides direct, unambiguous sequencing of the N-terminus. It is an excellent choice for the final verification of a purified peptide, especially in a regulatory or quality control environment. However, the necessity of a preliminary deprotection step adds complexity to the workflow.
Mass spectrometry , on the other hand, offers a rapid, highly sensitive, and high-throughput alternative that can analyze the protected peptide directly. It provides a wealth of information beyond just the sequence, including the confirmation of the intact protecting groups. For routine in-process controls and for the analysis of multiple samples, LC-MS/MS is the more efficient choice.
Ultimately, the two techniques can be viewed as complementary. Mass spectrometry can be used for rapid screening and characterization, while Edman degradation can provide the definitive N-terminal sequence confirmation when required. The choice will depend on the specific goals of the analysis, sample availability, and the desired level of characterization.
References
A Comparative Analysis of Z-D-Glu(OtBu)-OH and Other Protected Glutamic Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Protected Glutamic Acid Derivative for Solid-Phase Peptide Synthesis (SPPS).
In the synthesis of peptides for research and therapeutic applications, the strategic selection of protecting groups for trifunctional amino acids like glutamic acid is paramount to achieving high yields and purity. This guide provides a comparative overview of Z-D-Glu(OtBu)-OH and other commonly used protected glutamic acid derivatives, including those with Fmoc and Boc N-terminal protecting groups. We will delve into their performance in solid-phase peptide synthesis (SPPS), discuss common side reactions, and provide detailed experimental protocols to aid in the selection of the most suitable building block for your specific needs.
Performance Comparison of Protected Glutamic Acids
The choice of N-terminal protecting group (Z, Fmoc, or Boc) in conjunction with the tert-butyl (OtBu) side-chain protection for glutamic acid dictates the overall synthetic strategy, including deprotection conditions and potential side reactions. While direct head-to-head quantitative comparisons in the synthesis of a single model peptide are not extensively documented in the literature, we can infer performance based on the known characteristics of each protecting group strategy.
| Parameter | This compound | Fmoc-D-Glu(OtBu)-OH | Boc-D-Glu(OtBu)-OH |
| Nα-Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd/C) or strong acid (HBr/AcOH) | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA in DCM) |
| Side-Chain Deprotection | Concomitant with strong acid cleavage of the peptide from the resin (e.g., HF, TFMSA) | Concomitant with strong acid cleavage of the peptide from the resin (e.g., TFA) | Concomitant with strong acid cleavage of the peptide from the resin (e.g., HF, TFMSA) |
| Orthogonality | Z-group is orthogonal to the OtBu group, allowing for selective N-terminal deprotection. | Fmoc group is orthogonal to the OtBu group, enabling selective N-terminal deprotection. | Boc group is not fully orthogonal to the OtBu group under standard Boc-SPPS cleavage conditions, but selective deprotection can be achieved with milder acidic conditions for the N-terminal Boc group. |
| Typical Coupling Efficiency | Generally high, but can be influenced by the choice of coupling reagent. | Very high, especially with modern coupling reagents like HBTU, HATU, and COMU.[1][2] | High, with coupling efficiencies per step often exceeding 99% with appropriate reagents.[3] |
| Common Side Reactions | - Incomplete deprotection. - Benzyl ether formation as a byproduct of Z-group deprotection. | - Aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser. - Piperidine adduct formation. | - Pyroglutamate formation from N-terminal glutamic acid, particularly under acidic conditions.[4] - t-butylation of tryptophan residues during final cleavage. |
| Overall Crude Peptide Yield | Variable, dependent on peptide length and sequence. | Generally high, often in the range of 60-80% for straightforward sequences. | Typically in the range of 60-80%, but can be lower for complex sequences. |
| Crude Peptide Purity | Dependent on the efficiency of coupling and deprotection steps. | Can be high, but purification is usually necessary to remove deletion and truncated sequences. | Often in the range of 50-70% before purification. |
Key Considerations in Protecting Group Selection
The choice between Z, Fmoc, and Boc protecting groups for glutamic acid depends on several factors:
-
Overall Synthetic Strategy: Fmoc/tBu chemistry is the most widely used strategy in SPPS due to its milder deprotection conditions for the N-terminal group. The Boc/Bzl strategy, while robust, requires the use of hazardous strong acids like HF for the final cleavage. The Z-group is more commonly employed in solution-phase synthesis but can be adapted for SPPS.
-
Peptide Sequence: The presence of acid- or base-sensitive residues in the peptide sequence will influence the choice of protecting groups. For instance, in sequences prone to aspartimide formation, the use of Fmoc chemistry requires careful monitoring and optimization of deprotection conditions.
-
Desired C-terminal modification: The choice of resin and, consequently, the final cleavage conditions are dictated by the desired C-terminal acid or amide. This, in turn, affects the compatibility of the protecting groups.
-
Potential for Side Reactions: Understanding the propensity for side reactions such as pyroglutamate formation from N-terminal glutamic acid is crucial. This is a known issue in Boc-SPPS due to the acidic deprotection steps. While less common with Fmoc-SPPS, it can still occur.
Experimental Protocols
Below are detailed protocols for the incorporation of protected glutamic acid derivatives in manual solid-phase peptide synthesis.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Glu(OtBu)-OH
This protocol outlines a single coupling cycle for the incorporation of Fmoc-D-Glu(OtBu)-OH onto a resin-bound peptide with a free N-terminal amine.
1. Resin Swelling:
- Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 3 minutes and drain.
- Repeat the treatment with 20% piperidine in DMF for 10 minutes.
- Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).
3. Amino Acid Activation and Coupling:
- In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HCTU or HATU (3-5 equivalents), and an additive like HOBt or OxymaPure (3-5 equivalents) in DMF.
- Add a base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the amino acid solution.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated ("double coupling").
4. Washing:
- After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Manual Boc-SPPS incorporating Boc-D-Glu(OtBu)-OH
This protocol describes a single coupling cycle for Boc-D-Glu(OtBu)-OH.
1. Resin Swelling:
- Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in DCM.
2. Boc Deprotection:
- Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature.
- Wash the resin thoroughly with DCM.
3. Neutralization:
- Wash the resin with isopropanol (IPA) to shrink the resin and help remove residual acid.
- Wash the resin again with DCM.
- Neutralize the protonated N-terminal amine by treating the resin with a 5-10% solution of DIPEA in DCM or DMF for 5-10 minutes.
- Wash the resin several times with the coupling solvent (e.g., DMF).
4. Amino Acid Activation and Coupling:
- In a separate vial, dissolve Boc-D-Glu(OtBu)-OH (3 equivalents) and an activating agent like HBTU (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the activation to proceed for 10-15 minutes.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Monitor the coupling reaction using the Kaiser test.
5. Capping (Optional):
- To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
Protocol 3: Deprotection of this compound in SPPS
The Z-group is typically removed by catalytic hydrogenation.
1. Resin Preparation:
- After coupling of this compound and subsequent washing, the peptide-resin is dried.
2. Hydrogenolysis:
- Suspend the peptide-resin in a suitable solvent such as methanol or a mixture of DMF/methanol.
- Add a palladium on carbon (Pd/C) catalyst (typically 5-10% w/w).
- Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
- The reaction progress can be monitored by TLC or LC-MS analysis of a small cleaved sample.
- Upon completion, the catalyst is removed by filtration, and the resin is washed thoroughly before proceeding to the next coupling step.
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).
The synthesis of Glucagon-Like Peptide-1 (GLP-1) analogues, which are crucial in the treatment of type 2 diabetes, often involves the incorporation of glutamic acid residues. The choice of protecting group for glutamic acid can be critical in these complex syntheses.
Caption: Simplified signaling pathway of a GLP-1 analogue in a pancreatic β-cell.
Conclusion
The selection of a protected glutamic acid derivative is a critical decision in peptide synthesis that can significantly impact the efficiency and outcome of the process. This compound offers a classic protection strategy with orthogonality that is well-suited for specific applications, particularly in solution-phase synthesis. Boc-D-Glu(OtBu)-OH is a cornerstone of the robust Boc-SPPS methodology, though careful consideration of potential side reactions like pyroglutamate formation is necessary. Fmoc-D-Glu(OtBu)-OH, as part of the widely adopted Fmoc/tBu strategy, provides a milder approach to N-terminal deprotection, making it a versatile choice for a broad range of peptide sequences. By carefully considering the factors outlined in this guide and utilizing the provided protocols, researchers can make an informed decision to optimize their peptide synthesis workflows and achieve their desired target molecules with high purity and yield.
References
The Critical Role of Raw Material Purity in Synthetic Peptide Quality: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is paramount to ensuring the validity and reproducibility of experimental outcomes. Impurities in a final peptide product can lead to misleading results and potential safety concerns. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of both the amino acid building blocks, such as Z-D-Glu(OtBu)-OH, and the final synthetic peptide.
This compound is a protected amino acid derivative used as a fundamental component in peptide synthesis.[1][2] The 'Z' group (benzyloxycarbonyl) protects the N-terminus, while the 'OtBu' (tert-butyl ester) group protects the side-chain carboxyl group of the D-enantiomer of glutamic acid.[3] The purity of these raw materials is a critical determinant of the final peptide's purity, as impurities in the starting materials can be incorporated into the peptide sequence during synthesis, leading to a heterogeneous final product.[4][5]
Assessing the Purity of Amino Acid Derivatives like this compound
Ensuring the high purity of amino acid derivatives before commencing peptide synthesis is a crucial first step. Several analytical methods are employed to characterize and quantify impurities in these starting materials.
| Analytical Technique | Principle | Information Provided | Typical Purity Specification for this compound | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and affinity for a stationary phase. | Purity percentage, presence of related impurities. | ≥98.0% | High resolution, quantitative, widely available. | May not resolve all isomeric impurities. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase. | Qualitative assessment of purity and presence of impurities. | ≥98% | Rapid, inexpensive, simple to perform. | Not quantitative, lower resolution than HPLC. |
| Acidimetric Titration | Neutralization reaction between the acidic amino acid derivative and a standard base. | Overall acidic content, which corresponds to purity. | ≥92.0% | Simple, inexpensive, provides absolute purity. | Non-specific, titrates any acidic impurity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities. | Confirms expected structure. | Provides detailed structural information. | Lower sensitivity for minor impurities, requires expertise for interpretation. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation. | Matches theoretical mass. | High sensitivity, accurate mass determination. | Does not provide quantitative purity information on its own. |
| Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of enantiomers on a chiral stationary phase followed by mass analysis. | Enantiomeric purity (D vs. L isomer). | High enantiomeric excess. | Accurately quantifies stereoisomers. | Requires derivatization to make amino acids volatile. |
Experimental Protocol: Purity Assessment of this compound by RP-HPLC
Objective: To determine the purity of a this compound sample using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 RP-HPLC column
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., 50:50 ACN/water) to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the compound and any impurities. For example, 5% to 95% B over 20 minutes.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Impact of Raw Material Impurities on Final Peptide Purity
Impurities in amino acid derivatives can lead to the formation of various peptide-related impurities during synthesis. For example:
-
Deletion sequences: Result from incomplete coupling reactions.
-
Insertion sequences: Occur if an amino acid is coupled more than once.
-
Stereoisomers: Arise from racemization or the presence of the wrong enantiomer in the starting material.
-
Side-chain reaction products: Can form due to incomplete removal of protecting groups or side reactions during synthesis.
The workflow for ensuring high-purity synthetic peptides starts with rigorous quality control of the raw materials.
References
The Impact of Z-D-Glu(OtBu)-OH on Peptide Bioactivity: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks in peptide synthesis is a critical determinant of the final molecule's biological activity, stability, and therapeutic potential. One such building block, Z-D-Glu(OtBu)-OH, a protected derivative of D-glutamic acid, offers unique stereochemistry that can significantly influence a peptide's pharmacological profile. This guide provides a comparative overview of the biological activity of peptides synthesized with this compound versus alternative peptide structures, supported by experimental data and detailed protocols.
The incorporation of D-amino acids, such as D-glutamic acid, into peptide sequences is a key strategy for enhancing resistance to enzymatic degradation, thereby prolonging their in vivo half-life. The Z (benzyloxycarbonyl) and OtBu (tert-butyl ester) protecting groups on this compound are instrumental during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and ensuring the correct peptide sequence is assembled.
Comparative Biological Activity: An Overview
While direct head-to-head comparative studies detailing the specific effects of incorporating this compound on a wide range of biological activities are not extensively documented in publicly available literature, we can infer the potential impacts based on research into D-amino acid-containing peptides. The introduction of a D-amino acid can alter the peptide's three-dimensional structure, which in turn can affect its binding affinity to receptors and enzymes.
For instance, in the context of neuroprotection, peptides containing D-amino acids have shown significant efficacy. Studies on cell-penetrating peptides (CPPs) have demonstrated that D-isomers can exhibit potent neuroprotective effects in models of glutamic acid-induced excitotoxicity.[1][2] This suggests that peptides synthesized with this compound could be valuable candidates for developing therapeutics for neurodegenerative disorders.
The following table summarizes potential comparative biological activities of a hypothetical peptide, Peptide X, when synthesized with L-glutamic acid versus D-glutamic acid (introduced using this compound).
| Biological Activity Metric | Peptide X (with L-Glu) | Peptide X (with D-Glu) | Rationale for Difference |
| Receptor Binding Affinity (Ki) | High | Potentially Lower or Higher | Altered 3D conformation due to the D-amino acid can either enhance or disrupt the fit within the receptor's binding pocket. |
| Enzymatic Stability (t½ in plasma) | Low | High | D-amino acids are not recognized by most endogenous proteases, leading to increased resistance to degradation. |
| In Vivo Efficacy (e.g., ED50) | Moderate | Potentially Higher | Increased stability can lead to longer exposure to the target, potentially resulting in a greater therapeutic effect at a lower dose. |
| Immunogenicity | Potentially High | Potentially Low | Peptides composed entirely of L-amino acids are more likely to be processed and presented by antigen-presenting cells. |
Experimental Protocols
To assess the biological activity of a novel peptide synthesized using this compound, a series of in vitro and in vivo assays are typically employed. Below are detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
A standard protocol for incorporating this compound into a peptide sequence using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow for SPPS:
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in DMF.
-
Amino Acid Activation: Activate the carboxylic acid group of the incoming amino acid, in this case, this compound, using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA.
-
Coupling: Add the activated amino acid solution to the resin to form a new peptide bond.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu and Z groups) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.
In Vitro Neuroprotection Assay (MTT Assay)
This assay assesses the ability of a peptide to protect neuronal cells from excitotoxicity induced by glutamic acid.
Workflow for MTT Assay:
Caption: Workflow for assessing neuroprotection using the MTT assay.
Protocol:
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and culture until they reach the desired confluency.
-
Peptide Treatment: Pre-incubate the cells with varying concentrations of the synthesized peptide for a specified period (e.g., 1-2 hours).
-
Induce Excitotoxicity: Expose the cells to a neurotoxic concentration of glutamic acid for a defined duration.
-
MTT Addition: Remove the media and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. A higher absorbance indicates greater cell viability and thus, a neuroprotective effect of the peptide.
Signaling Pathways in Neuroprotection
The neuroprotective effects of peptides are often mediated through specific signaling pathways. For instance, peptides can modulate pathways involved in apoptosis, oxidative stress, and inflammation. A hypothetical signaling pathway illustrating how a D-amino acid-containing peptide might exert its neuroprotective effects is shown below.
Caption: A potential signaling pathway for peptide-mediated neuroprotection.
References
- 1. The Neuroprotective Efficacy of Cell-Penetrating Peptides TAT, Penetratin, Arg-9, and Pep-1 in Glutamic Acid, Kainic Acid, and In Vitro Ischemia Injury Models Using Primary Cortical Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Z-D-Glu(OtBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriately protected amino acids is a critical decision in peptide synthesis, directly influencing cost, efficiency, and the purity of the final product. This guide provides a comprehensive cost-benefit analysis of using Z-D-Glu(OtBu)-OH in solid-phase peptide synthesis (SPPS), comparing it with its commonly used alternatives: Fmoc-D-Glu(OtBu)-OH and Boc-D-Glu(OtBu)-OH.
The choice of an N-α-protecting group—be it the benzyloxycarbonyl (Z), 9-fluorenylmethyloxycarbonyl (Fmoc), or tert-butoxycarbonyl (Boc) group—fundamentally dictates the synthetic strategy. Each offers a unique combination of stability and lability, which in turn affects the selection of side-chain protecting groups and the overall workflow. This comparison focuses on the D-enantiomer of glutamic acid with a tert-butyl (OtBu) protected side chain, a common building block in the synthesis of peptides with modified biological activity.
Cost Comparison of Protected D-Glutamic Acid Derivatives
The initial acquisition cost of the protected amino acid is a primary consideration in any synthesis budget. The following table provides an estimated price range for this compound and its alternatives, based on publicly available data from various suppliers. Prices can fluctuate based on vendor, purity, and bulk discounts.
| Compound | 1g Price (USD) | 5g Price (USD) | 25g Price (USD) | Price per Gram (25g) (USD) |
| This compound | ~$6 - $35 | ~$19 - $80 | ~$60 - $250 | ~$2.40 - $10.00 |
| Fmoc-D-Glu(OtBu)-OH | ~$10 - $20 | ~$25 - $50 | ~$65 - $150 | ~$2.60 - $6.00 |
| Boc-D-Glu(OtBu)-OH | ~$12 - $30 | ~$17 - $60 | ~$60 - $120 | ~$2.40 - $4.80 |
Key Observation: While prices vary, this compound and Boc-D-Glu(OtBu)-OH are often competitively priced, particularly at larger scales. Fmoc-D-Glu(OtBu)-OH, the standard for modern automated SPPS, can sometimes be the more expensive option at smaller quantities.
Performance and Efficiency in Peptide Synthesis
The true cost of a building block extends beyond its purchase price to its performance in the synthesis. Factors such as coupling efficiency, the potential for side reactions, and the ease and cost of deprotection all contribute to the overall cost-benefit equation.
| Parameter | This compound | Fmoc-D-Glu(OtBu)-OH | Boc-D-Glu(OtBu)-OH |
| Typical Coupling Efficiency | >98% | >99% | >98% |
| N-α-Deprotection Method | Catalytic Hydrogenation (e.g., H₂/Pd/C) or Catalytic Transfer Hydrogenation (e.g., HCOONH₄, Pd/C) | Base-mediated (e.g., 20% piperidine in DMF) | Acid-mediated (e.g., TFA in DCM) |
| Orthogonality | Orthogonal to acid-labile (Boc, OtBu) and base-labile (Fmoc) groups. | Orthogonal to acid-labile (Boc, OtBu) and hydrogenolysis-labile (Z) groups. | Not fully orthogonal with acid-labile side-chain protecting groups like OtBu. |
| Common Side Reactions | Catalyst poisoning by sulfur-containing residues. Potential for incomplete deprotection. | Aspartimide formation, diketopiperazine formation, especially at the dipeptide stage. | Premature side-chain deprotection. Alkylation of sensitive residues by t-butyl cations. |
| Overall Yield | Can be high, but dependent on sequence and catalyst efficiency. | Generally high with optimized protocols. | High, but can be affected by aggregation in longer sequences and harsh final cleavage. |
| Purity Profile | High purity is achievable with clean deprotection. | High purity is standard, though piperidine-related adducts can occur. | Can be high, but strong acid cleavage can generate byproducts. |
Strategic Considerations and Recommendations
The choice between Z, Fmoc, and Boc protection for D-glutamic acid is a strategic one, with no single "best" option. The ideal choice depends on the specific goals of the synthesis.
This compound: This derivative is a valuable asset when true orthogonality is required. Its deprotection under neutral conditions via hydrogenolysis makes it ideal for the synthesis of complex peptides with multiple acid- and base-labile modifications. It is particularly well-suited for the preparation of protected peptide fragments for use in convergent synthesis strategies. However, its use in standard automated SPPS is less common, and the deprotection step is not compatible with peptides containing sulfur-containing amino acids like methionine and cysteine, which can poison the palladium catalyst.
Fmoc-D-Glu(OtBu)-OH: As the cornerstone of modern solid-phase peptide synthesis, Fmoc-D-Glu(OtBu)-OH offers the advantage of well-established, mild, and highly efficient protocols. The Fmoc/tBu strategy is amenable to automation and allows for the synthesis of long and complex peptides with high purity. While the initial cost of the amino acid derivative may be slightly higher, the reliability and predictability of this method often translate to lower overall costs by minimizing failed syntheses and simplifying purification.
Boc-D-Glu(OtBu)-OH: The Boc/Bzl strategy, while older, remains a robust and cost-effective method for peptide synthesis. Boc-protected amino acids are often the most economical. The primary drawback is the use of harsh acidic conditions (e.g., liquid hydrogen fluoride) for the final cleavage and deprotection, which can lead to side reactions and may not be suitable for all peptides or laboratory settings. The lack of full orthogonality between the Boc and OtBu groups also presents challenges, as the repeated use of TFA for Boc deprotection can lead to some premature cleavage of the OtBu side-chain protecting group.
Experimental Protocols
Below are generalized protocols for the coupling and deprotection of each of the discussed D-glutamic acid derivatives in a manual solid-phase peptide synthesis workflow.
General Coupling Protocol (Applicable to all three derivatives)
-
Resin Swelling: Swell the resin-bound peptide with a free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of the protected D-glutamic acid derivative and 3 equivalents of an activating agent (e.g., HOBt or Oxyma) in DMF. Add 3 equivalents of a carbodiimide coupling reagent (e.g., DIC) and allow the activation to proceed for 10-15 minutes.
-
Coupling: Drain the DMF from the resin and add the activated amino acid solution. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling. Once complete, wash the resin thoroughly with DMF and dichloromethane (DCM).
N-α-Deprotection Protocols
-
Resin Preparation: Swell the Z-protected peptide-resin in a suitable solvent mixture (e.g., DMF/methanol).
-
Catalyst and Hydrogen Donor Addition: Add a palladium catalyst (e.g., 10% Pd/C, 10-20% by weight of the peptide-resin) and a hydrogen donor (e.g., 10 equivalents of ammonium formate).
-
Deprotection: Agitate the mixture at room temperature. Monitor the reaction progress by HPLC. Reaction times can vary from a few hours to overnight.
-
Washing: Once complete, filter the resin and wash thoroughly to remove the catalyst and byproducts.
-
Deprotection Solution: Treat the Fmoc-protected peptide-resin with a solution of 20% piperidine in DMF.
-
Deprotection Reaction: Agitate the mixture for 5-20 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Deprotection Solution: Treat the Boc-protected peptide-resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.
-
Deprotection Reaction: Agitate the mixture for 20-30 minutes at room temperature.
-
Neutralization and Washing: Drain the TFA solution and wash the resin with DCM. Neutralize the resulting trifluoroacetate salt with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM, followed by thorough washing with DCM and DMF.
Conclusion
The selection of a protected D-glutamic acid derivative is a nuanced decision that balances cost, synthetic strategy, and desired final product purity.
-
This compound is a specialized reagent that offers unique advantages in terms of orthogonality, making it a powerful tool for the synthesis of complex, modified peptides and protected fragments. Its cost-effectiveness is realized in syntheses where its unique deprotection chemistry is a necessity.
-
Fmoc-D-Glu(OtBu)-OH represents the current standard for high-efficiency solid-phase peptide synthesis. While potentially having a higher initial cost, its reliability, amenability to automation, and the mild conditions required for its use often make it the most cost-effective choice for a wide range of peptide targets.
-
Boc-D-Glu(OtBu)-OH remains a viable and often economical option, particularly for simpler peptides and when the necessary equipment for handling strong acids is available. The lower cost of the building block must be weighed against the potential for side reactions during the harsh final cleavage step and the challenges of incomplete orthogonality.
Ultimately, a thorough understanding of the chemical properties of each protecting group and a careful consideration of the specific requirements of the target peptide will guide the researcher to the most appropriate and cost-effective choice.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Z-D-Glu(OtBu)-OH
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical reagents like Z-D-Glu(OtBu)-OH (Nα-Cbz-D-glutamic acid γ-tert-butyl ester) is paramount for both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the secure management of this compound in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to EU regulations, it is crucial to handle it with care to mitigate potential risks.[1][2] The primary routes of potential exposure are inhalation, ingestion, and skin or eye contact.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure.
Summary of Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | Protects against dust particles and accidental splashes. Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices. |
| Body Protection | Full laboratory suit or long-sleeved lab coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Dust mask or respirator (e.g., N95 type). | Required when handling the powder form to prevent inhalation of dust particles, especially in areas without adequate ventilation. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
Workflow for Safe Handling of this compound
A step-by-step workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation and Review : Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure the workspace is clean and decontaminated.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Handling :
-
Whenever possible, handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Avoid actions that could generate dust.
-
-
Post-Handling :
-
After handling, decontaminate all work surfaces.
-
Wash hands thoroughly with soap and water.
-
-
Storage :
-
Store this compound in a tightly closed container.
-
Keep the container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.
-
Spill and Disposal Procedures
In the event of a spill or for routine disposal, follow these established procedures to ensure safety and environmental compliance.
Spill Response and Disposal Plan
A procedural diagram for spill response and proper disposal of this compound.
Spill Containment and Cleanup:
-
Small Spills : For solid material, carefully sweep up the substance and place it into a suitable, labeled, and closed container for disposal. Avoid actions that could generate dust. For solutions, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a labeled container.
-
Large Spills : Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Waste Disposal:
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Adherence to federal, state, and local environmental control regulations is mandatory.
-
Containment : Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated and clearly labeled waste container. The container should be made of a compatible material and have a secure lid.
-
Labeling : Clearly label the waste container with the full chemical name: "this compound" or "Nα-Cbz-D-glutamic acid γ-tert-butyl ester".
-
Arranging for Disposal : Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup. Provide the waste manifest with the accurate chemical name and quantity.
-
Important : Under no circumstances should this compound be disposed of down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
